Navarixin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIUEIPPLAFSDF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navarixin (B609427) (also known as SCH 527123 or MK-7123) is a potent and orally bioavailable small-molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1] These receptors, and their primary ligand CXCL8 (Interleukin-8), play a critical role in the recruitment and activation of neutrophils, key mediators of the innate immune response.[2][3] While essential for host defense, dysregulated neutrophil migration contributes to the pathology of numerous inflammatory diseases.[4][5] this compound's ability to selectively block CXCR1/2 signaling makes it a valuable tool for investigating neutrophil-driven inflammation and a potential therapeutic agent for a range of clinical conditions. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its impact on neutrophil migration, and includes detailed experimental protocols and quantitative data to support further research and development.
Core Mechanism of Action: Allosteric Inhibition of CXCR1 and CXCR2
This compound functions as a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands like CXCL8 bind. This binding event induces a conformational change in the receptor, preventing its activation even when the natural ligand is bound. By locking the receptor in an inactive state, this compound effectively blocks the initiation of downstream intracellular signaling cascades that are essential for neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.
Signaling Pathway Inhibition
The binding of CXCL8 to CXCR1 and CXCR2 on neutrophils typically triggers a cascade of intracellular events mediated by G-proteins. This leads to the activation of several key downstream signaling pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway. These pathways are crucial for orchestrating the cellular machinery required for directed cell movement, including cytoskeletal rearrangement and adhesion. This compound's inhibition of CXCR1/2 activation prevents the phosphorylation and subsequent activation of these downstream kinases in a concentration-dependent manner.
Below is a diagram illustrating the CXCL8-CXCR1/2 signaling pathway and the inhibitory action of this compound.
Caption: this compound allosterically inhibits CXCR1/2, blocking CXCL8-mediated signaling pathways that lead to neutrophil migration.
Quantitative Data
The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Species | Value | Reference |
| CXCR1 | IC50 | Human | 36 nM | |
| CXCR2 | IC50 | Human | 2.6 nM | |
| Cynomolgus CXCR1 | Kd | Cynomolgus Monkey | 41 nM | |
| Mouse CXCR2 | Kd | Mouse | 0.20 nM | |
| Rat CXCR2 | Kd | Rat | 0.20 nM | |
| Cynomolgus CXCR2 | Kd | Cynomolgus Monkey | 0.08 nM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Effective Dose (p.o.) | Reference |
| LPS-induced pulmonary neutrophilia (mice) | ED50 = 1.2 mg/kg | 0.1-10 mg/kg | |
| LPS-induced goblet cell hyperplasia (mice) | 32-38% inhibition | 1-3 mg/kg | |
| LPS-induced pulmonary neutrophilia (rats) | ED50 = 1.8 mg/kg | 0.1-3 mg/kg | |
| LPS-induced increase in BAL mucin (rats) | ED50 = 0.1 mg/kg | 0.1-3 mg/kg |
Table 3: Clinical Trial Data on Neutrophil Count
| Study Population | This compound Dose | Effect on Absolute Neutrophil Count (ANC) | Reference |
| Advanced Solid Tumors | 30 mg or 100 mg daily | Maximal reductions from baseline of 44.5%-48.2% (cycle 1) and 37.5%-44.2% (cycle 2) | |
| Neutrophilic Asthma | Not specified | Maintenance of absolute peripheral blood neutrophil count ≥1500/µL was a monitored safety parameter |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is fundamental for assessing the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Chemoattractant (e.g., recombinant human CXCL8)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
Multi-well plates (24- or 96-well)
-
Incubator (37°C, 5% CO2)
-
Method for cell quantification (e.g., plate reader for fluorescently labeled cells, microscope for manual counting, or ATP-based luminescence assay)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using standard methods such as density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend purified neutrophils in assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Assay Setup:
-
Add the chemoattractant solution (e.g., CXCL8 at a final concentration of 10-100 ng/mL) to the lower wells of the multi-well plate.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation: Place the Transwell® inserts into the wells containing the chemoattractant and incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence with a plate reader.
-
Lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
Using a luminescent cell viability assay to measure ATP levels of migrated cells.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro neutrophil chemotaxis assay.
In Vivo Model of LPS-Induced Pulmonary Neutrophilia
This model is used to evaluate the efficacy of this compound in reducing neutrophil infiltration in an inflammatory setting in live animals.
Materials:
-
Laboratory mice (e.g., BALB/c)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Equipment for intranasal or intratracheal administration
-
Materials for bronchoalveolar lavage (BAL)
-
Cell counting equipment (hemocytometer or automated cell counter)
-
Stains for differential cell counting (e.g., Wright-Giemsa)
Protocol:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Suspend this compound in the vehicle and administer orally (p.o.) by gavage at the desired doses (e.g., 0.1-10 mg/kg). The control group receives the vehicle alone. Dosing schedules can vary, but a common approach is to administer this compound 1-2 hours before the inflammatory challenge.
-
Induction of Inflammation: Anesthetize the mice and induce pulmonary inflammation by intranasal or intratracheal administration of LPS.
-
Sample Collection: At a predetermined time point after LPS challenge (e.g., 6-24 hours), euthanize the animals and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline or PBS into the lungs.
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils.
-
Calculate the total number of neutrophils in the BAL fluid.
-
-
Data Analysis: Compare the total number of neutrophils in the BAL fluid from this compound-treated animals to that of the vehicle-treated control group to determine the percentage of inhibition of neutrophil recruitment.
Western Blot Analysis of Downstream Signaling
This technique is employed to confirm that this compound inhibits the phosphorylation of key downstream signaling molecules following CXCR1/2 activation.
Materials:
-
Isolated human neutrophils
-
This compound
-
CXCL8
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for Akt and Erk)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle for 30-60 minutes. Stimulate the cells with CXCL8 for a short period (e.g., 2-15 minutes) to induce phosphorylation of downstream targets. An unstimulated control should also be included.
-
Cell Lysis: Immediately stop the reaction by adding ice-cold lysis buffer. Incubate on ice to ensure complete lysis, then clarify the lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of Akt and Erk. Subsequently, strip the membranes and re-probe with antibodies against the total forms of these proteins to ensure equal loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the CXCL8-stimulated control to demonstrate inhibition.
Conclusion
This compound is a well-characterized allosteric antagonist of CXCR1 and CXCR2 that effectively inhibits neutrophil migration by blocking key downstream signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of the CXCL8-CXCR1/2 axis in health and disease, and to explore the therapeutic potential of CXCR1/2 antagonism. The specific and potent mechanism of action of this compound makes it an invaluable tool for dissecting the complexities of neutrophil-mediated inflammation.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MK-7123 in Blocking the CXCR1/2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7123, also known as Navarixin (B609427) or SCH 527123, is a potent, orally bioavailable, allosteric antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3] These receptors, and their primary ligand interleukin-8 (IL-8 or CXCL8), are key mediators in the inflammatory cascade, primarily through the recruitment and activation of neutrophils.[4] Dysregulation of the CXCR1/2 signaling pathway is implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), as well as in tumor progression and metastasis.[3] This technical guide provides an in-depth overview of the mechanism of action of MK-7123, its role in blocking the CXCR1/2 signaling pathway, and the experimental methodologies used to characterize its activity.
Mechanism of Action of MK-7123
MK-7123 functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. This means it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and downstream signaling, without directly competing with the natural ligands. This allosteric antagonism effectively blocks the chemotactic response of neutrophils to gradients of CXCR1/2 ligands, such as IL-8, thereby inhibiting their migration to sites of inflammation.
The CXCR1/2 Signaling Pathway
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of neutrophils. The binding of cognate chemokines, most notably IL-8, initiates a cascade of intracellular signaling events.
Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The Gα subunit dissociates and, along with the Gβγ subunits, activates downstream effector enzymes. Key pathways activated include:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of PKC. This cascade is crucial for cellular processes like degranulation and the oxidative burst.
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: Activation of PI3K leads to the phosphorylation of Akt, a key signaling node that promotes cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascades, including ERK1/2, JNK, and p38, are also activated downstream of CXCR1/2 and play a critical role in regulating gene expression related to inflammation and cell migration.
The culmination of these signaling events is the promotion of neutrophil chemotaxis, adhesion to the endothelium, and the release of pro-inflammatory mediators and cytotoxic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Central Role of CXCR1 and CXCR2 in the Inflammatory Cascade: A Technical Guide for Researchers
An In-depth Examination of the Biological Functions, Signaling Paradigms, and Experimental Methodologies for Studying CXCR1 and CXCR2 in Inflammation.
The C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2) are pivotal players in the orchestration of inflammatory responses, primarily through their potent ability to recruit and activate neutrophils. As members of the G protein-coupled receptor (GPCR) superfamily, they are central to the initiation and amplification of innate immunity. Their significant involvement in a wide array of inflammatory pathologies, including acute respiratory distress syndrome (ARDS), inflammatory bowel disease, and rheumatoid arthritis, has positioned them as key therapeutic targets for a new generation of anti-inflammatory drugs. This technical guide provides a comprehensive overview of the biological functions of CXCR1 and CXCR2 in inflammation, designed for researchers, scientists, and drug development professionals.
Ligand Specificity and Binding Affinities
CXCR1 and CXCR2 are activated by a family of ELR-positive (Glu-Leu-Arg) CXC chemokines. While there is some overlap in ligand recognition, a key distinction lies in their specificity. CXCR1 is primarily a high-affinity receptor for CXCL8 (Interleukin-8) and also binds CXCL6 (Granulocyte Chemotactic Protein 2, GCP-2). In contrast, CXCR2 is a more promiscuous receptor, binding with high affinity to CXCL1 (Gro-α), CXCL2 (Gro-β), CXCL3 (Gro-γ), CXCL5 (Epithelial-Neutrophil Activating Peptide-78, ENA-78), CXCL6, CXCL7 (Neutrophil-Activating Peptide-2, NAP-2), and CXCL8.[1][2]
The differential binding affinities of these chemokines to CXCR1 and CXCR2 contribute to the fine-tuning of the inflammatory response.
| Ligand | Receptor | Binding Affinity (Kd) | Species | Reference |
| CXCL8 (monomer) | CXCR1 | ~2.9 nM | Human | [3] |
| CXCL8 (dimer) | CXCR1 | ~17.1 nM | Human | [3] |
| CXCL8 | CXCR1 | ~4 nM | Human | [4] |
| CXCL8 (monomer) | CXCR2 | ~1.7 nM | Human | |
| CXCL8 (dimer) | CXCR2 | ~9.0 nM | Human | |
| CXCL8 | CXCR2 | ~4 nM | Human | |
| CXCL1 | CXCR2 | ~1.0 nM | Human | |
| CXCL1 (dimer) | CXCR2 | ~1.6 nM | Human | |
| CXCL6 | CXCR1 | High Affinity | Human | |
| CXCL6 | CXCR2 | High Affinity | Human |
Cellular Expression of CXCR1 and CXCR2
The expression of CXCR1 and CXCR2 is most abundant on neutrophils, underscoring their critical role in neutrophil-mediated inflammation. However, their expression is also detected on other immune and non-immune cells, suggesting broader roles in inflammatory and homeostatic processes.
| Cell Type | CXCR1 Expression | CXCR2 Expression | Reference |
| Neutrophils | High | High | |
| Monocytes | Low/Variable | Low/Variable | |
| T-Lymphocytes | Low/Variable on subsets | Low/Variable on subsets | |
| Mast Cells | Present | Present | |
| Endothelial Cells | Present | Present | |
| Epithelial Cells | Present | Present |
Signaling Pathways in Inflammation
Upon ligand binding, CXCR1 and CXCR2 undergo a conformational change, leading to the activation of intracellular signaling cascades through heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a complex network of downstream signaling events that culminate in the characteristic cellular responses of inflammation, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
While both receptors share common signaling pathways, there are also distinct downstream effects. For instance, CXCR1 is uniquely coupled to the activation of phospholipase D (PLD), which is crucial for the respiratory burst in neutrophils.
CXCR1 Signaling Pathway
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navarixin (formerly SCH-527123) is an orally available small-molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1] These receptors and their ligands, particularly interleukin-8 (IL-8 or CXCL8), are key mediators of inflammatory responses, primarily through the recruitment and activation of neutrophils.[2][3] By targeting CXCR1 and CXCR2, this compound presents a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and certain cancers where neutrophil-mediated inflammation and the tumor microenvironment play a critical role.[4][5] This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as a potent, allosteric, and non-competitive antagonist of both CXCR1 and CXCR2. This binding prevents the interaction of these receptors with their cognate chemokines, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. The inhibition of CXCR1/2-mediated signaling pathways ultimately leads to a reduction in the recruitment and migration of immune cells, most notably neutrophils, to sites of inflammation. Furthermore, this compound has been shown to modulate the tumor microenvironment by inhibiting the migration of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data demonstrating this compound's efficacy in various experimental and clinical settings.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Parameter | Species | Value | Reference |
| CXCR1 | Kd | Cynomolgus Monkey | 41 nM | |
| CXCR2 | Kd | Mouse | 0.20 nM | |
| CXCR2 | Kd | Rat | 0.20 nM | |
| CXCR2 | Kd | Cynomolgus Monkey | 0.08 nM | |
| CXCR1 | IC50 | Human | 36 nM | |
| CXCR2 | IC50 | Human | 2.6 nM |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Parameter | Species | Dosage | Effect | Reference |
| LPS-induced pulmonary neutrophilia | ED50 | Mice | 1.2 mg/kg (p.o.) | Blocks pulmonary neutrophilia | |
| LPS-induced goblet cell hyperplasia | Inhibition | Mice | 1-3 mg/kg (p.o.) | 32-38% inhibition | |
| LPS-induced pulmonary neutrophilia | ED50 | Rats | 1.8 mg/kg (p.o.) | Suppresses pulmonary neutrophilia | |
| LPS-induced BAL mucin content | ED50 | Rats | 0.1 mg/kg (p.o.) | Reduces mucin content | |
| Myocardial Infarction | Ejection Fraction | Mice | Not specified | Alleviated the reduction in EF | |
| Myocardial Infarction | Fibrosis Area | Mice | Not specified | Reduced collagen accumulation | |
| Myocardial Infarction | Inflammatory Cytokine mRNA (IL-1β, IL-6, CXCL1, CXCL8) | Mice | Not specified | Significantly lower expression |
Table 3: Clinical Efficacy of this compound in Combination with Pembrolizumab (NCT03473925)
| Tumor Type | This compound Dose | Objective Response Rate (ORR) | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | 30 mg | 5% | |
| Castration-Resistant Prostate Cancer (CRPC) | 100 mg | 5% | |
| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 30 mg | 2.5% | |
| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 100 mg | 0% | |
| Non–Small-Cell Lung Cancer (NSCLC) | 30 mg & 100 mg | 0% |
Table 4: Pharmacodynamic Effects of this compound in a Phase 2 Clinical Trial (NCT03473925)
| This compound Dose | Cycle | Maximal Reduction from Baseline in Absolute Neutrophil Count | Time to Maximal Reduction | Reference |
| 30 mg | 1 | 44.5% - 48.2% | 6-12 hours post-dose | |
| 100 mg | 1 | 44.5% - 48.2% | 6-12 hours post-dose | |
| 30 mg | 2 | 37.5% - 44.2% | 6-12 hours post-dose | |
| 100 mg | 2 | 37.5% - 44.2% | 6-12 hours post-dose |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunomodulatory properties of this compound.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is fundamental for assessing the ability of this compound to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
This compound (SCH 527123)
-
Isolated human neutrophils
-
Chemoattractant (e.g., recombinant human CXCL1 or CXCL8)
-
Assay Buffer (e.g., RPMI 1640 with 2% FBS)
-
Boyden chamber or Transwell inserts (5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microscope or plate reader for cell quantification
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the isolated neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Chemoattractant Preparation: Dilute the chemoattractant (e.g., CXCL1 or CXCL8) in the assay buffer to a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the multi-well plate.
-
Place the Transwell inserts into the wells.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or a vehicle control (DMSO) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.
-
Cell Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by either manually counting the cells under a microscope or by using a plate reader after lysing the cells and measuring a fluorescent or colorimetric marker.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model in Mice
This model is used to evaluate the in vivo efficacy of this compound in reducing neutrophil infiltration in the lungs.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Male BALB/c mice
-
Vehicle for this compound (e.g., 0.4% methylcellulose)
-
Intranasal administration supplies
-
Bronchoalveolar lavage (BAL) equipment
-
Histology supplies
Protocol:
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week prior to the experiment.
-
Compound Administration: Suspend this compound in a suitable vehicle and administer it orally (p.o.) by gavage. A typical dosing schedule is 2 hours before and 4 hours after the LPS challenge. Control animals receive the vehicle alone.
-
LPS Challenge: Administer LPS intranasally to induce pulmonary inflammation.
-
Readouts:
-
Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge, perform a BAL to collect fluid from the lungs. Quantify the number of neutrophils in the BAL fluid using a hemocytometer or flow cytometry.
-
Histology: Perfuse and fix the lungs for histological analysis. Stain lung tissue sections with Hematoxylin and Eosin (H&E) to visualize and score neutrophil infiltration.
-
Inflammatory Mediators: Measure the levels of inflammatory cytokines and chemokines in the BAL fluid or lung homogenates using ELISA or other immunoassays.
-
Murine Myocardial Infarction Model
This model assesses the therapeutic potential of this compound in reducing inflammation and cardiac remodeling following a myocardial infarction.
Materials:
-
This compound
-
8-week-old male wild-type mice
-
Anesthesia (e.g., isoflurane)
-
Small rodent ventilator
-
Surgical instruments
-
Suture material
Protocol:
-
Anesthesia and Intubation: Anesthetize the mice and intubate them with a small rodent ventilator.
-
Surgical Procedure:
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.
-
In the sham-operated group, the suture is passed around the artery but not tied.
-
-
Compound Administration: Administer this compound or a vehicle control at specified time points before or after the induction of myocardial infarction.
-
Post-operative Care: Suture the thoracic incision and place the mouse on a heating pad for recovery.
-
Readouts:
-
Cardiac Function: Assess cardiac function using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).
-
Histology: At the end of the study period, harvest the hearts, fix them in formalin, and embed them in paraffin. Perform Masson's trichrome staining to visualize and quantify the fibrotic area.
-
Immunohistochemistry and Western Blotting: Analyze heart tissue for the expression of inflammatory markers, fibrosis markers (e.g., fibronectin, collagen-1, α-SMA), and immune cell infiltration.
-
Gene Expression Analysis: Use RT-PCR to measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6, CXCL1, CXCL8) in the heart tissue.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism and experimental evaluation.
Caption: CXCR1/2 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for an in vitro neutrophil chemotaxis assay.
Caption: Experimental workflow for a murine myocardial infarction model.
Conclusion
This compound demonstrates potent and selective antagonism of CXCR1 and CXCR2, leading to significant immunomodulatory effects, primarily through the inhibition of neutrophil recruitment. Preclinical data strongly support its efficacy in various models of inflammation. While clinical trials in oncology have shown limited efficacy as a combination therapy in the specific populations studied, the pharmacodynamic data confirm its biological activity in humans. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader field of CXCR1/2 antagonism. Future research may focus on identifying patient populations and disease contexts where the immunomodulatory properties of this compound can be most effectively translated into clinical benefit.
References
- 1. Facebook [cancer.gov]
- 2. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
- 5. This compound alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navarixin, a potent and orally bioavailable small-molecule antagonist of the chemokine receptors CXCR1 and CXCR2, is emerging as a significant modulator of the tumor microenvironment (TME). By inhibiting the CXCR1/2 signaling axis, this compound disrupts the recruitment of immunosuppressive myeloid cells, thereby fostering a more permissive environment for anti-tumor immunity. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on the TME, and detailed experimental protocols for its preclinical evaluation.
Introduction: The CXCR1/2 Axis in Cancer
The CXCR1 and CXCR2 receptors, and their primary ligand CXCL8 (IL-8), play a critical role in cancer progression.[1] This signaling axis is implicated in numerous pro-tumoral activities, including:
-
Immune Suppression: Recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils into the TME, which suppress the activity of cytotoxic T lymphocytes and natural killer (NK) cells.[1]
-
Angiogenesis: Promotion of new blood vessel formation, which is essential for tumor growth and metastasis.
-
Tumor Cell Proliferation and Survival: Direct stimulation of cancer cell growth and resistance to apoptosis.
-
Metastasis: Enhancement of tumor cell migration and invasion.
This compound's therapeutic potential lies in its ability to block these downstream effects by competitively inhibiting ligand binding to CXCR1 and CXCR2.[1]
Mechanism of Action of this compound
This compound functions as a dual antagonist of CXCR1 and CXCR2. By binding to these receptors on the surface of immune cells, particularly MDSCs and neutrophils, it prevents their migration along CXCL8 gradients towards the tumor.[1] This blockade leads to a significant reduction in the infiltration of these immunosuppressive cells into the TME, thereby altering the immune landscape from a suppressive to an immune-active state. This allows for enhanced function of effector immune cells, such as CD8+ T cells, to recognize and eliminate cancer cells.[1]
Figure 1: this compound's Mechanism of Action in the Tumor Microenvironment.
Quantitative Data on this compound's Impact
Preclinical Data
Table 1: Summary of Preclinical Findings for CXCR1/2 Inhibition
| Cancer Model | Key Findings | Reference |
| Melanoma | Inhibition of tumor growth in vivo. | |
| Colorectal Cancer (CRC) | Inhibition of tumor growth in vivo. | |
| Triple-Negative Breast Cancer | Inhibition of colony formation. | |
| Pancreatic Ductal Adenocarcinoma | Inhibition of colony formation. | |
| Liver Metastases | Induction of apoptosis of malignant cells in vivo. |
Clinical Data
A phase 2 clinical trial (NCT03473925) evaluated this compound in combination with the immune checkpoint inhibitor pembrolizumab (B1139204) in patients with advanced solid tumors.
Table 2: Efficacy Results from Phase 2 Trial of this compound and Pembrolizumab
| Tumor Type | This compound Dose | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (Months) |
| Castration-Resistant Prostate Cancer (CRPC) | 30 mg | 20 | 5% | 1.8 - 2.4 |
| Castration-Resistant Prostate Cancer (CRPC) | 100 mg | 20 | 5% | 1.8 - 2.4 |
| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 30 mg | 20 | 2.5% | 1.8 - 2.4 |
| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 100 mg | 20 | 0% | 1.8 - 2.4 |
| Non–Small-Cell Lung Cancer (NSCLC) | 30 mg | 13 | 0% | 1.8 - 2.4 |
| Non–Small-Cell Lung Cancer (NSCLC) | 100 mg | 12 | 0% | 1.8 - 2.4 |
Table 3: Pharmacodynamic Effects of this compound in Phase 2 Trial
| Treatment Cycle | This compound Dose | Maximal Reduction from Baseline in Absolute Neutrophil Count |
| Cycle 1 | 30 mg & 100 mg | 44.5% - 48.2% |
| Cycle 2 | 30 mg & 100 mg | 37.5% - 44.2% |
These data indicate that this compound effectively engages its target, leading to a reduction in circulating neutrophils. However, the combination did not demonstrate sufficient efficacy in this study, suggesting that further optimization of patient selection and combination strategies may be necessary.
Detailed Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in mouse models of melanoma and colorectal cancer.
Subcutaneous Melanoma Mouse Model
This model is useful for assessing the efficacy of this compound on a solid tumor that is easily accessible for measurement.
Figure 2: Experimental Workflow for Subcutaneous Melanoma Model.
Methodology:
-
Cell Culture: B16F10 murine melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: 6-8 week old C57BL/6 mice are used.
-
Tumor Inoculation: Mice are subcutaneously injected in the flank with 5 x 10^5 B16F10 cells resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel.
-
Treatment: Once tumors reach an average volume of 100 mm³, mice are randomized into treatment groups. This compound is administered orally at a predetermined dose and schedule. A vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
Tumor Measurement: Tumor volume is measured daily using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including flow cytometry, immunohistochemistry, and ELISA.
Orthotopic Colorectal Cancer Mouse Model
This model provides a more clinically relevant microenvironment for studying colorectal cancer.
Figure 3: Experimental Workflow for Orthotopic Colorectal Cancer Model.
Methodology:
-
Cell Culture: Murine colorectal cancer cell lines such as MC38 or CT26, engineered to express luciferase, are cultured in appropriate media.
-
Animal Model: 6-8 week old C57BL/6 mice are used.
-
Surgical Procedure: Mice are anesthetized, and a small abdominal incision is made to expose the cecum. A suspension of 1 x 10^6 tumor cells in 50 µL of PBS is injected into the cecal wall.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.
-
Treatment: Based on imaging data, mice with established tumors are randomized into treatment and control groups. This compound is administered orally.
-
Endpoint Analysis: At the study endpoint, primary tumors and spleens are harvested for flow cytometry and immunohistochemical analysis.
Flow Cytometry for Immune Cell Infiltration
This protocol allows for the quantification of MDSCs and neutrophils within the tumor.
Methodology:
-
Tumor Digestion: Excised tumors are mechanically dissociated and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel for MDSCs and neutrophils in mice would include antibodies against CD45, CD11b, Ly6G, and Ly6C.
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of MDSCs (defined as CD11b+Ly6G+Ly6Clow for granulocytic MDSCs and CD11b+Ly6G-Ly6Chigh for monocytic MDSCs) and neutrophils (CD11b+Ly6G+) within the CD45+ immune cell population is quantified.
ELISA for Cytokine Measurement
This protocol is used to measure the concentration of cytokines, such as CXCL8, in tumor lysates.
Methodology:
-
Tumor Lysate Preparation: A portion of the excised tumor is homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the tumor lysate, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Data Quantification: The absorbance is read using a plate reader, and the cytokine concentration is determined by comparison to a standard curve.
Immunohistochemistry for Angiogenesis
This protocol is used to visualize and quantify blood vessel density within the tumor.
Methodology:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody against an endothelial cell marker, such as CD31 (PECAM-1).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate to visualize the stained blood vessels.
-
Quantification: The microvessel density is quantified by counting the number of stained vessels in several high-power fields under a microscope.
Conclusion
This compound represents a promising therapeutic strategy for remodeling the immunosuppressive tumor microenvironment. By inhibiting the CXCR1/2 axis, it effectively reduces the infiltration of MDSCs and neutrophils, key drivers of immune evasion. The preclinical and clinical data, although still evolving, support the continued investigation of this compound, particularly in combination with other immunotherapies. The detailed protocols provided in this guide offer a robust framework for further preclinical evaluation of this compound and other CXCR1/2 inhibitors, which will be crucial for optimizing their clinical development and realizing their full therapeutic potential in oncology.
References
The Role of CXCR2 in Cancer Progression and Metastasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that has emerged as a critical regulator in the landscape of oncology. Primarily known for its role in mediating neutrophil chemotaxis, CXCR2 and its associated ligands are now understood to be pivotal in orchestrating a complex network of events that drive tumor progression, angiogenesis, metastasis, and therapy resistance. Upregulated expression of CXCR2 is frequently correlated with poor prognosis across a spectrum of solid tumors, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth examination of the CXCR2 signaling axis, its multifaceted role in the tumor microenvironment, methodologies for its study, and the current state of CXCR2-targeted therapies in clinical development.
Introduction to the CXCR2 Axis
CXCR2 is a member of the G-protein coupled receptor superfamily and is activated by a specific subset of CXC chemokines characterized by the Glu-Leu-Arg (ELR) motif preceding the first cysteine residue.[1][2] These ELR+ chemokines are potent angiogenic and chemoattractant factors.
Ligands: The primary ligands for human CXCR2 include:
-
CXCL1 (Gro-α)
-
CXCL2 (Gro-β)
-
CXCL3 (Gro-γ)
-
CXCL5 (ENA-78)
-
CXCL6 (GCP-2)
-
CXCL7 (NAP-2)
While CXCL8 binds to both CXCR1 and CXCR2, the other ligands are more specific to CXCR2.[1] This receptor-ligand axis is not only crucial for inflammatory responses but is also co-opted by tumors to facilitate their growth and dissemination. CXCR2 is expressed on a variety of cells, including immune cells like neutrophils and monocytes, as well as endothelial and various tumor cells.
CXCR2 Signaling Pathways in Cancer
Upon ligand binding, CXCR2 activates heterotrimeric G proteins, initiating a cascade of downstream signaling pathways that are fundamental to cancer progression. These pathways converge on key cellular processes including proliferation, survival, migration, and invasion.
Key signaling pathways modulated by CXCR2 activation include:
-
MAPK/ERK Pathway: Activation of the Ras-Raf-MEK-ERK cascade promotes cell proliferation and survival.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation, and its activation by CXCR2 can confer resistance to apoptosis.
-
NF-κB Pathway: CXCR2 can activate NF-κB, a key transcription factor that upregulates the expression of pro-inflammatory and pro-survival genes, including CXCR2's own ligands, creating a positive feedback loop.
-
STAT3 Pathway: The JAK/STAT3 pathway, when activated by CXCR2, is involved in cell proliferation, angiogenesis, and immune evasion. A feed-forward loop exists where STAT3 activation increases CXCR2 expression.
-
FAK/Src Pathway: Activation of Focal Adhesion Kinase (FAK) and Src family kinases is critical for cell migration and invasion, leading to increased expression of matrix metalloproteinases (MMPs).
Caption: CXCR2 activates multiple downstream signaling pathways.
Role of CXCR2 in Cancer Hallmarks
The CXCR2 axis contributes to multiple hallmarks of cancer, establishing it as a pleiotropic protumorigenic factor.
Tumor Growth and Proliferation
CXCR2 signaling directly promotes the proliferation and survival of cancer cells in an autocrine or paracrine manner in various cancers, including pancreatic and ovarian cancer. While in normal cells, CXCR2 activation can induce senescence, this function is often lost in cancer cells with p53 mutations, leading to unchecked proliferation instead.
Angiogenesis
CXCR2 is a major receptor mediating the angiogenic activity of ELR+ CXC chemokines. It promotes the formation of new blood vessels, which are essential for tumor growth and survival. CXCR2 activation on endothelial cells stimulates their migration and proliferation. Furthermore, tumor cells can secrete CXCR2 ligands to recruit endothelial progenitor cells to the tumor site. Inhibition of CXCR2 has been shown to reduce tumor microvessel density and suppress tumor growth in models of lung cancer and melanoma.
Invasion and Metastasis
CXCR2 plays a critical role in tumor cell invasion and the subsequent formation of metastases. Activation of CXCR2 enhances the migratory and invasive properties of cancer cells, a phenomenon observed in breast cancer, lung adenocarcinoma, and oral squamous cell carcinoma. For instance, silencing CXCR2 in mammary tumor cells led to a 72% reduction in their ability to invade through a Matrigel basement membrane. CXCR2 is also implicated in the process of bone metastasis in breast cancer.
The Tumor Microenvironment (TME) and Immune Evasion
CXCR2 is a master regulator of the TME, primarily by controlling the trafficking of immunosuppressive myeloid cells. Tumors secrete CXCR2 ligands to recruit myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). These cells suppress the activity of cytotoxic T cells, thereby promoting immune evasion and facilitating tumor growth. Blocking CXCR2 can reprogram the TME by reducing the infiltration of these immunosuppressive cells and enhancing anti-tumor immunity.
Caption: CXCR2 orchestrates the tumor microenvironment.
Chemoresistance
The CXCR2 axis has been identified as a key player in the development of resistance to chemotherapy in cancers such as prostate, breast, and colorectal cancer. For example, treatment of prostate cancer cells with 5-fluorouracil (B62378) (5-FU) led to increased secretion of CXCL8 and upregulation of CXCR2. Inhibiting CXCR2 signaling can re-sensitize cancer cells to chemotherapeutic agents, suggesting a promising combination therapy strategy.
CXCR2 Expression and Prognostic Value
High expression of CXCR2 in tumor tissue is frequently associated with a poor prognosis in patients with various solid tumors. Meta-analyses have confirmed that elevated CXCR2 levels are significantly correlated with poorer overall survival (OS) and recurrence-free survival (RFS).
| Cancer Type | CXCR2 Expression Finding | Prognostic Correlation (High Expression) | Reference |
| Lung Adenocarcinoma | Upregulated in tumor cells; associated with smoking. | Poor Overall Survival. | |
| Breast Cancer | Higher in malignant tissues vs. benign samples. | Associated with aggressive tumors (TNBC). | |
| Pancreatic Cancer (PDAC) | Positive staining for CXCR2 in 65% of resected tumors. | Poor Overall Survival. | |
| Colorectal Cancer | Increased expression correlates with tumor progression. | Poor Overall Survival. | |
| Ovarian Cancer | High expression in tumor tissues. | Poor Overall and Disease-Free Survival. | |
| Hepatocellular Carcinoma | Overexpression in tumor tissue. | Unfavorable Overall Survival. | |
| Renal Cell Carcinoma | Overexpression in tumor tissue. | Poor Overall Survival. | |
| Oral Squamous Cell Carcinoma | Positively expressed in 55.3% of patients. | Associated with high cervical lymph node metastasis. |
Therapeutic Targeting of CXCR2
Given its multifaceted role in cancer, CXCR2 has become an attractive therapeutic target. The primary strategy involves the use of small-molecule antagonists that block ligand binding and subsequent receptor activation.
Rationale for CXCR2 Inhibition
-
Inhibit Tumor Growth and Metastasis: Directly impact tumor cell proliferation and invasion.
-
Block Angiogenesis: Cut off the tumor's blood supply.
-
Remodel the TME: Reduce the recruitment of immunosuppressive MDSCs and TANs.
-
Enhance Efficacy of Other Therapies: Overcome chemoresistance and synergize with immune checkpoint inhibitors (e.g., anti-PD-1).
CXCR2 Antagonists in Clinical Development
Several CXCR2 antagonists are currently under investigation in clinical trials for various oncology indications.
| Antagonist | Mechanism | Selected Clinical Trial Indications | Reference |
| Navarixin (MK-7123) | Selective CXCR1/2 Antagonist | Advanced/metastatic CRPC, MSS CRC, NSCLC (in combination with Pembrolizumab). | |
| Reparixin | CXCR1/2 Antagonist | Metastatic Triple-Negative Breast Cancer (in combination with Paclitaxel). | |
| SX-682 | Dual CXCR1/2 Antagonist | Metastatic Melanoma, Pancreatic Cancer (PDAC), Multiple Myeloma, NSCLC (often with checkpoint inhibitors). | |
| AZD5069 | Selective CXCR2 Antagonist | Advanced Primary Liver Cancer (with Durvalumab), Metastatic CRPC. |
Note: Clinical trial landscapes are dynamic. The listed trials (e.g., NCT03473925, NCT03161431, NCT04477343) represent examples of the strategies being employed.
Experimental Protocols for Studying CXCR2
Investigating the CXCR2 axis requires a combination of in vitro and in vivo methodologies to dissect its function in specific cancer contexts.
In Vitro: Cell Migration and Invasion Assay (Transwell/Boyden Chamber)
This assay quantifies the chemotactic response of cancer cells to CXCR2 ligands.
Principle: Cells are seeded in the upper chamber of a porous membrane insert. The lower chamber contains a chemoattractant (e.g., CXCL8). The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is pre-coated with a basement membrane matrix (e.g., Matrigel).
Detailed Protocol:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Starve cells in serum-free media for 12-24 hours prior to the assay.
-
Chamber Preparation:
-
For invasion assays, coat the apical side of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Rehydrate the inserts with serum-free media.
-
-
Assay Setup:
-
Add 600 µL of media containing the chemoattractant (e.g., 10-100 ng/mL CXCL8) or a CXCR2 antagonist to the lower well of a 24-well plate.
-
Resuspend starved cells in serum-free media and seed 1x10⁵ cells into the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-48 hours, depending on the cell type's migratory capacity.
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a crystal violet or DAPI solution.
-
Count the stained cells in several representative fields of view under a microscope or elute the stain and measure absorbance.
-
-
Data Analysis: Results are often expressed as the percentage of migrated cells relative to a control condition. For antagonist studies, calculate the percentage of inhibition to determine an IC50 value.
Caption: Workflow for a typical Transwell invasion assay.
In Vivo: CXCR2 Knockout and Xenograft Mouse Models
Animal models are indispensable for studying the systemic effects of the CXCR2 axis on tumor growth, metastasis, and the TME.
CXCR2 Knockout (KO) Models:
-
Methodology: Orthotopic or systemic injection of tumor cells into genetically engineered mice that lack the Cxcr2 gene (Cxcr2-/- mice) or have it conditionally deleted in specific cell types (e.g., myeloid cells, LysM-Cre-Cxcr2 fl/fl).
-
Application: These models are crucial for determining the role of host CXCR2 (on immune and endothelial cells) versus tumor CXCR2 in cancer progression. Studies have shown that host CXCR2 deletion can inhibit tumor growth and angiogenesis. However, some studies have reported conflicting results where CXCR2 knockout in the host increased tumor growth and metastasis, highlighting the context-dependent role of this receptor.
Xenograft Models:
-
Methodology: Human cancer cells (either wild-type or with shRNA-mediated CXCR2 knockdown) are implanted into immunodeficient mice (e.g., nude or SCID mice). These mice can then be treated with vehicle or CXCR2 antagonists.
-
Application: This model is used to assess the direct effect of CXCR2 expression on tumor cells' ability to form primary tumors and metastasize. It is also the standard model for evaluating the in vivo efficacy of novel CXCR2 inhibitors.
Ligand-Receptor Binding Assay
These assays measure the affinity of ligands or the inhibitory potential of antagonists at the CXCR2 receptor.
Principle: A competition binding assay is commonly used. Cells expressing CXCR2 are incubated with a fixed concentration of a labeled, high-affinity ligand (e.g., fluorescently labeled CXCL8) and varying concentrations of an unlabeled competitor (another ligand or an antagonist).
Protocol Outline:
-
Cell Preparation: Use a cell line engineered to overexpress CXCR2 (e.g., HEK293-CXCR2).
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor compound. Prepare a solution of labeled ligand (e.g., CXCL8-AF647) at a fixed concentration.
-
Incubation: In a 96-well plate, mix the cells, labeled ligand, and competitor compound. Incubate for 30-60 minutes at room temperature to reach binding equilibrium.
-
Detection: After washing away unbound ligand, quantify the amount of bound labeled ligand using an appropriate detection system (e.g., flow cytometry or a fluorescent plate reader).
-
Data Analysis: The signal will decrease as the concentration of the unlabeled competitor increases. Plot the signal against the competitor concentration to generate an inhibition curve and calculate the IC50 or Ki value.
Conclusion and Future Directions
The evidence is overwhelming that the CXCR2 signaling axis is a central node in cancer progression. Its influence extends from direct effects on tumor cell proliferation and invasion to profound remodeling of the tumor microenvironment and the development of therapeutic resistance. The pleiotropic nature of CXCR2 makes it a challenging but highly promising therapeutic target.
Future research and development will likely focus on:
-
Optimizing Combination Therapies: Identifying the most effective combinations of CXCR2 antagonists with specific chemotherapies, targeted therapies, and immunotherapies for different cancer types.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CXCR2-targeted therapies.
-
Understanding Context-Dependency: Further elucidating why CXCR2 inhibition can have differing effects in various tumor models and contexts to refine its therapeutic application.
Targeting CXCR2 offers a powerful strategy to simultaneously block tumor growth, inhibit angiogenesis, overcome drug resistance, and disarm the immunosuppressive tumor microenvironment, potentially ushering in a new class of effective cancer therapeutics.
References
Methodological & Application
Introduction
Navarixin (B609427), also known as SCH 527123 or MK-7123, is a potent and orally active small-molecule antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] It functions as an allosteric inhibitor, preventing the binding of natural ligands such as interleukin-8 (IL-8) and other CXCL chemokines to these receptors.[1][3] This inhibition blocks downstream signaling pathways involved in neutrophil recruitment and activation, making this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent in various diseases, including cancer and inflammatory disorders.[4]
Mechanism of Action
This compound selectively targets CXCR1 and CXCR2, which are G-protein coupled receptors. Upon ligand binding, these receptors activate intracellular signaling cascades that lead to cellular responses like chemotaxis, degranulation, and the release of pro-inflammatory mediators. This compound binds to an allosteric site on the receptors, inducing a conformational change that prevents ligand binding and subsequent receptor activation. This blockade effectively inhibits the recruitment of neutrophils and other immune cells to sites of inflammation and reduces the expression of pro-inflammatory cytokines. In the context of cancer, CXCR2 signaling has been implicated in tumor progression, cell survival, and the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment. By inhibiting CXCR2, this compound can potentially enhance anti-tumor immune responses.
Physicochemical and Storage Properties
| Property | Value |
| Synonyms | SCH 527123, MK-7123 |
| Molecular Formula | C₂₁H₂₃N₃O₅ |
| Molecular Weight | 397.42 g/mol |
| Solubility | ≥ 50 mg/mL in DMSO (≥ 125.81 mM), 79 mg/mL in DMSO (198.78 mM), 79 mg/mL in Ethanol, Insoluble in Water |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (Solvent) | -80°C for 2 years, -20°C for 1 year |
Note: It is recommended to use freshly opened DMSO for dissolving this compound, as hygroscopic DMSO can negatively impact solubility.
Quantitative Data
In Vitro Efficacy
| Parameter | Species/Cell Line | Value | Description |
| IC₅₀ | Human (BaF3) | 2.6 nM | Inhibition of ¹²⁵I-hCXCL8 binding to human CXCR2 expressed in BaF3 cells. |
| IC₅₀ | Human (BaF3) | 36 nM | Inhibition of ¹²⁵I-hCXCL8 binding to human CXCR1 expressed in BaF3 cells. |
| IC₅₀ | Human (Caco-2) | 18.78 µM | Cytotoxicity against human Caco-2 cells. |
| K_d_ | Cynomolgus Monkey | 41 nM | Binding affinity for CXCR1. |
| K_d_ | Mouse | 0.20 nM | Binding affinity for CXCR2. |
| K_d_ | Rat | 0.20 nM | Binding affinity for CXCR2. |
| K_d_ | Cynomolgus Monkey | 0.08 nM | Binding affinity for CXCR2. |
Effective Concentrations in Cell-Based Assays
| Concentration | Cell Line/Type | Effect |
| 1 nM | Ba/F3-hCXCR2 | Reduces CXCL8 potency in stimulating chemotaxis. |
| 3 nM | Neutrophils (PMN) | Significantly inhibits the potency and efficacy of CXCL1-induced chemotaxis. |
| 300 nM | Ba/F3-CXCR1 | Significantly decreases chemokine potency and slightly decreases maximal cell movement. |
| 25 µM | HCT116, E2, Caco-2, and IIIe | Sufficient to block IL-8-mediated CXCR2 activation and reduce phosphorylation of downstream kinases. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 397.42 g/mol * Volume (L) For example, to prepare 1 mL of 10 mM stock solution, you will need 3.97 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 3.97 mg of this compound, add 1 mL of DMSO.
-
Dissolve this compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Protocol:
-
Determine the final desired concentration: Based on the effective concentrations in the table above or your experimental design, determine the final concentration of this compound you will use to treat your cells.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your culture volume. For example, to prepare 1 mL of a 10 µM working solution: V₁ = (C₂ * V₂) / C₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
Prepare the working solution: Add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium. Mix well by gentle pipetting or inverting the tube.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
General Protocol for Treating Cells in Culture
Materials:
-
Cultured cells in multi-well plates, flasks, or dishes
-
This compound working solution
-
Vehicle control (cell culture medium with the same final concentration of DMSO)
-
Complete cell culture medium
Protocol:
-
Cell Seeding: Seed your cells at the desired density in the appropriate culture vessel and allow them to adhere and grow overnight, or as required by your experimental protocol.
-
Prepare for Treatment: The next day, aspirate the old medium from the cells.
-
Add Treatment: Add the freshly prepared this compound working solution to the corresponding wells/flasks. For control wells, add the vehicle control medium.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Downstream Analysis: After the incubation period, proceed with your planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), protein extraction for Western blotting, RNA isolation for qPCR, or flow cytometry.
Visualizations
Caption: this compound's mechanism of action, inhibiting CXCR1/2 signaling.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | this compound alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
- 4. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a cornerstone of the innate immune response. This process is critical for host defense against pathogens but can also contribute to tissue damage in inflammatory diseases when dysregulated. The C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) are key G protein-coupled receptors (GPCRs) on the surface of neutrophils that mediate their migration in response to chemokines like CXCL8 (IL-8) and CXCL1.[1][2][3] Navarixin (also known as SCH 527123) is a potent, orally bioavailable, and allosteric antagonist of both CXCR1 and CXCR2.[1][4] By binding to a site distinct from the chemokine-binding pocket, this compound induces a conformational change in the receptors, preventing their activation and subsequent downstream signaling that leads to chemotaxis. This makes this compound an invaluable tool for studying the roles of CXCR1 and CXCR2 in neutrophil-mediated inflammation and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action of this compound
This compound acts as a non-competitive, allosteric inhibitor of CXCR1 and CXCR2. Upon binding of a chemokine ligand, such as CXCL8, CXCR1 and CXCR2 activate intracellular signaling cascades predominantly through G-protein-coupled pathways. This leads to the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), resulting in increased intracellular calcium levels and the activation of downstream effectors that orchestrate actin polymerization, cell polarization, and ultimately, directed cell movement. This compound effectively blocks these events by preventing the initial receptor activation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Species | Value | Reference |
| CXCR1 | IC50 | Human | 36 nM | |
| CXCR2 | IC50 | Human | 2.6 nM | |
| Cynomolgus CXCR1 | Kd | Cynomolgus Monkey | 41 nM | |
| Mouse CXCR2 | Kd | Mouse | 0.20 nM | |
| Rat CXCR2 | Kd | Rat | 0.20 nM | |
| Cynomolgus CXCR2 | Kd | Cynomolgus Monkey | 0.08 nM |
Table 2: Recommended Concentration Ranges for In Vitro Chemotaxis Assay
| Reagent | Recommended Concentration | Notes |
| This compound | 0.1 nM - 1 µM | To determine a dose-response curve and IC50 value. |
| Chemoattractant (e.g., CXCL8) | 10 - 100 ng/mL | Concentration should be optimized to induce robust chemotaxis. |
| Neutrophils | 2 x 10^6 cells/mL | Cell density can be adjusted based on the assay format. |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol outlines a widely used method to assess the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
This compound (SCH 527123)
-
Human Neutrophils (freshly isolated from whole blood)
-
Chemoattractant (e.g., recombinant human CXCL8/IL-8)
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA or 2% FBS)
-
Transwell inserts (3 µm or 5 µm pore size)
-
24-well or 96-well companion plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
-
DMSO (for dissolving this compound)
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Chemoattractant Preparation: Prepare the chemoattractant (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).
-
Assay Setup: a. Add the chemoattractant solution to the lower wells of the companion plate. b. Place the Transwell inserts into the wells. c. In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature. d. Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 2 hours to allow for neutrophil migration. The optimal incubation time may need to be determined empirically.
-
Cell Quantification: After incubation, carefully remove the Transwell inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:
-
Cell Counting: Directly counting the cells using a hemocytometer or an automated cell counter.
-
Fluorescent Staining: Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a microplate reader.
-
Luminescent ATP Assay: Measuring ATP levels of migrated cells using a commercially available kit (e.g., CellTiter-Glo®), where the luminescent signal is proportional to the number of viable cells.
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Determine the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Caption: CXCR1/2 signaling pathway leading to neutrophil chemotaxis and its inhibition by this compound.
Caption: Step-by-step workflow for the in vitro neutrophil chemotaxis assay using this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the oral administration of Navarixin, a potent and selective CXCR1/2 antagonist, in murine models of myocardial infarction (MI). This compound has been shown to alleviate cardiac remodeling following myocardial infarction by reducing neutrophil infiltration and the subsequent inflammatory response.[1][2][3] By inhibiting the CXCR1 and CXCR2 receptors, this compound blocks the downstream signaling pathways that lead to neutrophil chemotaxis and activation at the site of cardiac injury.[1][2] This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on preclinical research.
Mechanism of Action: CXCR1/2 Signaling in Myocardial Infarction
Following a myocardial infarction, damaged cardiomyocytes release damage-associated molecular patterns (DAMPs). This initiates an acute inflammatory response characterized by the release of chemokines, such as CXCL1 and CXCL2. These chemokines bind to the CXCR1 and CXCR2 receptors on the surface of neutrophils, triggering a signaling cascade that results in neutrophil recruitment to the infarcted tissue. While essential for clearing necrotic debris, excessive neutrophil accumulation can exacerbate tissue damage through the release of reactive oxygen species and proteolytic enzymes, leading to adverse cardiac remodeling. This compound, as an orally active antagonist of both CXCR1 and CXCR2, effectively blocks this signaling pathway, thereby mitigating the inflammatory damage.
Figure 1: this compound's Inhibition of the CXCR1/2 Signaling Pathway.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from a study investigating the effects of this compound on cardiac function and remodeling in a murine model of myocardial infarction.
| Parameter | Sham Group | MI Group (Vehicle) | MI Group + this compound | Reference |
| Cardiac Function | ||||
| Ejection Fraction (%) | 75.3 ± 2.5 | 42.1 ± 3.1 | 55.6 ± 2.8 | |
| Fractional Shortening (%) | 40.2 ± 1.8 | 21.5 ± 1.7 | 28.4 ± 1.5 | |
| Cardiac Remodeling | ||||
| Infarct Size (%) | N/A | 35.2 ± 2.9 | 22.1 ± 2.3 | |
| Fibrosis Area (%) | 2.1 ± 0.5 | 28.7 ± 2.1 | 15.4 ± 1.9 | |
| Inflammatory Response | ||||
| Neutrophil Infiltration (MPO+ cells/mm²) | 12 ± 3 | 158 ± 15 | 65 ± 9 | |
| IL-6 Expression (relative) | 1.0 ± 0.2 | 8.5 ± 1.1 | 3.2 ± 0.6 | |
| TNF-α Expression (relative) | 1.0 ± 0.3 | 7.9 ± 0.9 | 2.8 ± 0.5 |
Experimental Protocols
Murine Myocardial Infarction Model (LAD Ligation)
This protocol describes the induction of myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery. This procedure should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Rodent ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, needle holders)
-
7-0 silk suture
-
Electrocardiogram (ECG) monitor
-
Warming pad
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Intubate the mouse and connect it to a rodent ventilator.
-
Place the mouse in a supine position on a warming pad to maintain body temperature.
-
Perform a left thoracotomy between the third and fourth ribs to expose the heart.
-
Carefully open the pericardium to visualize the LAD coronary artery.
-
Pass a 7-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale color in the anterior wall of the left ventricle.
-
Close the chest wall in layers.
-
Gradually wean the mouse from the ventilator and allow it to recover on a warming pad.
-
Administer post-operative analgesics as required.
Preparation and Administration of this compound
This compound is administered orally via gavage. The following protocol is for the preparation of a this compound suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Preparation of this compound Suspension:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 10 mg/mL, dissolve this compound in DMSO at a concentration that will be 10% of the final volume (e.g., 100 mg/mL).
-
In a sterile microcentrifuge tube, add 9 parts corn oil.
-
While vortexing the corn oil, slowly add 1 part of the this compound/DMSO stock solution to create a fine suspension.
-
The final concentration of DMSO in the vehicle should not exceed 10%.
-
Prepare the suspension fresh daily.
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension based on the mouse's body weight (e.g., for a 10 mg/kg dose in a 25g mouse, administer 25 µL of a 10 mg/mL suspension).
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and slowly administer the suspension.
-
Monitor the mouse for any signs of distress after administration.
Experimental Workflow
The following diagram outlines the experimental workflow for a typical study investigating the effects of this compound in a murine MI model.
Figure 2: Experimental Workflow for Murine MI Studies with this compound.
Conclusion
The oral administration of this compound presents a promising therapeutic strategy to mitigate the detrimental effects of the acute inflammatory response following myocardial infarction. The protocols outlined in these application notes provide a framework for researchers to investigate the cardioprotective effects of CXCR1/2 inhibition in a preclinical setting. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapies for ischemic heart disease.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Navarixin (B609427), an orally available small molecule antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2), has emerged as a promising therapeutic agent in the context of advanced prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[1] Resistance to androgen receptor (AR)-targeted therapies like enzalutamide (B1683756) is a major clinical challenge, often driven by a subpopulation of AR-negative cancer cells that express CXCR2.[2] this compound targets this resistance mechanism, and preclinical studies have demonstrated its potential to re-sensitize CRPC to hormonal therapies.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a xenograft model of prostate cancer, offering a framework for researchers to investigate its efficacy and mechanism of action.
Mechanism of Action and Signaling Pathway
The CXCL8-CXCR1/2 signaling axis plays a pivotal role in prostate cancer progression by promoting tumor cell proliferation, angiogenesis, and invasion.[3][4] In the tumor microenvironment, the binding of ligands, primarily CXCL8, to CXCR1 and CXCR2 on cancer cells and immune cells triggers downstream signaling cascades. This compound functions by binding to and inhibiting the activation of CXCR1 and CXCR2, thereby blocking these pro-tumorigenic signals. This inhibition leads to a reduction in the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, enhancing the anti-tumor immune response.
Below is a diagram illustrating the CXCL8-CXCR1/2 signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound in a Prostate Cancer Xenograft Model
The following table summarizes representative quantitative data demonstrating the potential efficacy of a CXCR2 inhibitor, this compound, in combination with the androgen receptor inhibitor, enzalutamide, in a castration-resistant prostate cancer (CRPC) xenograft model. The data is based on preclinical findings that show this combination can overcome enzalutamide resistance.
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 21 (Change from Baseline) | Tumor Growth Inhibition (%) | Change in Ki-67 Staining (% positive cells) |
| Vehicle Control | Daily, oral gavage | 850 (↑ 750) | - | 85 |
| This compound | 30 mg/kg, daily, oral gavage | 650 (↑ 550) | 23.5 | 60 |
| Enzalutamide | 10 mg/kg, daily, oral gavage | 700 (↑ 600) | 17.6 | 65 |
| This compound + Enzalutamide | This compound: 30 mg/kgEnzalutamide: 10 mg/kgDaily, oral gavage | 300 (↑ 200) | 64.7 | 25 |
Note: The above data is a representative summary based on the expected outcomes from preclinical studies. Actual results may vary depending on the specific cell line, mouse strain, and experimental conditions.
Experimental Protocols
The following are detailed protocols for establishing a prostate cancer xenograft model and assessing the in vivo efficacy of this compound.
Protocol 1: Establishment of a Prostate Cancer Xenograft Model (Cell Line-Derived)
This protocol describes the subcutaneous implantation of a human prostate cancer cell line (e.g., PC-3 for androgen-independent or 22Rv1 for castration-resistant models) into immunodeficient mice.
Materials:
-
Human prostate cancer cell line (e.g., PC-3, 22Rv1)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG)
-
Trypsin-EDTA
-
Hemocytometer
-
Sterile syringes and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (forceps, scissors)
-
Animal clippers
-
Betadine and alcohol swabs
Procedure:
-
Cell Culture: Culture prostate cancer cells in the recommended medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium, and centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS. Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion). Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel®. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the hair on the flank of the mouse and sterilize the injection site with betadine followed by an alcohol swab.
-
Subcutaneous Injection: Gently lift the skin on the flank and inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously using a 27-gauge needle.
-
Monitoring: Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks. Measure tumor dimensions 2-3 times per week using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
Protocol 2: Immunohistochemistry (IHC) for Ki-67 in Xenograft Tumors
This protocol outlines the steps for staining paraffin-embedded xenograft tumor sections to assess cell proliferation via the Ki-67 marker.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Incubate with DAB substrate solution until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope. The Ki-67 proliferation index can be calculated as the percentage of Ki-67-positive nuclei among the total number of tumor cells in representative fields.
-
Protocol 3: Western Blotting for Protein Expression in Xenograft Tumors
This protocol describes the analysis of protein expression (e.g., CXCR2, AR, cleaved PARP) in tumor lysates from xenograft models.
Materials:
-
Frozen xenograft tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Tissue homogenizer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CXCR2, anti-AR, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
-
Conclusion
The use of this compound in prostate cancer xenograft models provides a valuable platform for investigating its therapeutic potential, particularly in the context of overcoming resistance to standard-of-care treatments. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute preclinical studies to further elucidate the role of CXCR1/2 inhibition in prostate cancer. Careful experimental design and adherence to detailed protocols are crucial for obtaining reproducible and meaningful results that can inform future clinical development of this compound and similar targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CXCL8-CXCR1/2 pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in tumor-induced immune suppression.[1] Under pathological conditions such as cancer, their differentiation is halted, leading to an accumulation of these cells in the tumor microenvironment (TME) and peripheral lymphoid organs.[2] MDSCs potently suppress T-cell function through various mechanisms, including the production of arginase-1 (ARG1), inducible nitric oxide synthase (iNOS), and reactive oxygen species (ROS), thereby facilitating tumor escape from the immune system.[3]
Two major subsets of MDSCs have been identified: monocytic MDSCs (M-MDSCs) and granulocytic or polymorphonuclear MDSCs (PMN-MDSCs). The recruitment of these cells to the TME is often mediated by chemokines that bind to receptors such as C-X-C motif chemokine receptor 1 (CXCR1) and CXCR2.
Navarixin is an orally available small molecule that acts as an antagonist for both CXCR1 and CXCR2. By blocking these receptors, this compound inhibits the migration and recruitment of MDSCs and neutrophils into the TME. This action can abrogate the immunosuppressive nature of the TME, potentially enhancing the efficacy of immunotherapies.
This application note provides a detailed protocol for the characterization and quantification of MDSC populations in human and murine samples following treatment with this compound, using multi-color flow cytometry.
This compound's Mechanism of Action
This compound's therapeutic potential lies in its ability to disrupt the signaling axis that recruits immunosuppressive MDSCs to the tumor site. By competitively binding to CXCR1 and CXCR2 on the surface of MDSCs, this compound prevents the interaction with their cognate ligands (e.g., CXCL8/IL-8), which are often secreted by tumor cells. This blockade effectively reduces the infiltration of MDSCs into the tumor, thereby diminishing their suppressive activity and potentially restoring anti-tumor T-cell responses.
Experimental Workflow
The overall process involves sample acquisition and preparation, treatment with this compound (either in vivo or in vitro), staining with a panel of fluorescently-conjugated antibodies, data acquisition on a flow cytometer, and subsequent analysis to quantify MDSC populations.
Protocols
Protocol 1: Preparation of Single-Cell Suspensions
A. Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood in heparin- or EDTA-containing tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected cells twice with PBS or FACS buffer (PBS with 2% FBS).
-
Count viable cells using a hemocytometer or automated cell counter. Resuspend at 1x10⁷ cells/mL.
B. Mouse Splenocytes or Tumor Tissue
-
Aseptically harvest spleen or tumor tissue from vehicle- and this compound-treated mice.
-
Place the tissue in a petri dish containing cold FACS buffer.
-
Mechanically dissociate the tissue by gently mashing it through a 70 µm cell strainer using the plunger of a syringe.
-
For spleens, lyse red blood cells using an ACK lysis buffer for 3-5 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Count viable cells and resuspend at 1x10⁷ cells/mL.
Protocol 2: Cell Staining for Flow Cytometry
This protocol outlines the surface staining procedure. For optional intracellular staining, proceed to Protocol 3 after step 6.
-
Aliquot 1x10⁶ cells in 100 µL of FACS buffer into a 96-well V-bottom plate or FACS tubes.
-
Add Fc block (e.g., anti-CD16/32 for mouse, Human TruStain FcX™ for human) to prevent non-specific antibody binding. Incubate for 10 minutes on ice.
-
Prepare a master mix of fluorochrome-conjugated antibodies at pre-titrated optimal concentrations (see Tables 1 and 2).
-
Add the antibody master mix to each sample.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice by adding 200 µL (for plates) or 2 mL (for tubes) of FACS buffer and centrifuging at 300-400 x g for 5 minutes.
-
If not performing intracellular staining, resuspend the cell pellet in 200-400 µL of FACS buffer containing a viability dye (e.g., DAPI, 7-AAD) just before analysis.
Protocol 3: Intracellular Staining for Functional Markers (e.g., Arginase-1)
-
Following surface staining (Protocol 2, step 6), resuspend the cells in 100 µL of a fixation/permeabilization buffer.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells once with 1X permeabilization buffer.
-
Resuspend the cells in 100 µL of 1X permeabilization buffer containing the intracellular antibody (e.g., anti-Arginase-1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
Resuspend the final cell pellet in 200-400 µL of FACS buffer for acquisition.
Data Analysis and Gating Strategy
Flow cytometry is ideal for analyzing heterogeneous MDSC populations due to its multi-parameter capabilities. A sequential gating strategy is crucial for accurate identification.
Gating Explanation:
-
Singlets: Exclude cell doublets or aggregates using forward scatter height (FSC-H) versus area (FSC-A).
-
Live Cells: Gate on the population negative for the viability dye.
-
Human MDSCs:
-
First, gate on Lineage-negative (Lin⁻), HLA-DR⁻/low cells to exclude mature lymphocytes and antigen-presenting cells.
-
From this population, identify total MDSCs as CD11b⁺CD33⁺.
-
Sub-gate this population to distinguish M-MDSCs (CD14⁺CD66b⁻) from G-MDSCs (CD14⁻CD66b⁺).
-
-
Mouse MDSCs:
-
Gate on CD11b⁺ cells from the live, singlet population.
-
Within the CD11b⁺ gate, identify PMN-MDSCs as Ly6G⁺Ly6Cˡᵒʷ and M-MDSCs as Ly6G⁻Ly6Cʰⁱᵍʰ.
-
Data Presentation and Expected Results
Quantitative data should be summarized in tables to facilitate comparison between control and this compound-treated groups. Treatment with this compound is expected to decrease the frequency of MDSCs in circulation and/or within the tumor.
Table 1: Antibody Panels for MDSC Analysis
| Target Species | Panel Component | Purpose | Common Fluorochromes |
|---|---|---|---|
| Human | Lineage Cocktail (CD3, CD19, CD56) | Exclude mature lymphocytes | PerCP-Cy5.5 |
| HLA-DR | Exclude mature myeloid cells | APC-H7 | |
| CD33 | Pan-MDSC marker | PE | |
| CD11b | Pan-myeloid marker | FITC | |
| CD14 | Monocytic marker | APC | |
| CD66b | Granulocytic marker | PE-Cy7 | |
| Viability Dye (e.g., 7-AAD) | Exclude dead cells | 7-AAD | |
| Mouse | CD11b | Pan-myeloid marker | APC |
| Gr-1 (or Ly6G and Ly6C) | Differentiate MDSC subsets | PE-Cy7 | |
| Ly6G | Granulocytic marker | FITC | |
| Ly6C | Monocytic marker | PerCP-Cy5.5 |
| | Viability Dye (e.g., DAPI) | Exclude dead cells | DAPI |
Table 2: Effect of this compound on MDSC Population Frequencies
| Treatment Group | Sample Type | % Total MDSCs (of CD45⁺) | % M-MDSCs (of Total MDSCs) | % G-MDSCs (of Total MDSCs) |
|---|---|---|---|---|
| Vehicle Control | Tumor | 25.4 ± 3.1 | 30.1 ± 4.5 | 69.9 ± 4.5 |
| This compound (30 mg/kg) | Tumor | 12.1 ± 2.5* | 28.9 ± 5.2 | 71.1 ± 5.2 |
| Vehicle Control | Spleen | 8.2 ± 1.5 | 45.3 ± 6.1 | 54.7 ± 6.1 |
| This compound (30 mg/kg) | Spleen | 4.5 ± 0.9* | 43.8 ± 5.8 | 56.2 ± 5.8 |
Data are representative examples (Mean ± SD). Statistical significance (e.g., p < 0.05) should be determined by appropriate tests.
Table 3: Effect of this compound on MDSC Functional Marker Expression
| Treatment Group | Cell Population | Arginase-1 MFI | iNOS MFI |
|---|---|---|---|
| Vehicle Control | G-MDSC | 15,230 ± 1,280 | 850 ± 150 |
| This compound (30 mg/kg) | G-MDSC | 14,980 ± 1,450 | 875 ± 180 |
| Vehicle Control | M-MDSC | 9,860 ± 950 | 4,530 ± 620 |
| This compound (30 mg/kg) | M-MDSC | 9,750 ± 1,010 | 4,480 ± 590 |
Data are representative examples of Median Fluorescence Intensity (MFI) (Mean ± SD). This compound primarily affects cell recruitment, so significant changes in the expression of functional markers per cell may not be observed.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background/Non-specific Staining | Insufficient blocking of Fc receptors. | Ensure proper use of Fc block. Titrate antibodies to optimal concentration. |
| Low Cell Viability | Harsh sample processing. | Keep cells on ice. Minimize processing time. Use a viability dye to exclude dead cells from analysis. |
| Poor Separation of Populations | Incorrect compensation. Inappropriate antibody panel. | Run single-stain compensation controls. Select fluorochromes with minimal spectral overlap. |
| Low Cell Yield | Cell loss during wash steps. | Be careful when aspirating supernatant. Optimize centrifugation speed and time. |
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Neutrophilic inflammation, orchestrated by the chemokine receptor CXCR2, is a key pathogenic driver. Navarixin (formerly SCH 527123 or MK-7123), a potent and orally active antagonist of CXCR1 and CXCR2, has been investigated as a therapeutic agent to mitigate this inflammation. These application notes provide a detailed overview of preclinical treatment schedules and experimental protocols for evaluating this compound in animal models of COPD, supported by quantitative data and visualizations of the underlying signaling pathways.
Introduction
This compound is a small-molecule, allosteric antagonist of the CXC chemokine receptors 1 and 2 (CXCR1/2).[1] These receptors, primarily expressed on neutrophils, are activated by ELR+ chemokines such as CXCL1, CXCL2, and CXCL8 (IL-8).[2][3] In COPD, chronic exposure to irritants like cigarette smoke triggers the release of these chemokines in the airways, leading to a massive influx of neutrophils.[4][5] These neutrophils, in turn, release proteases (e.g., neutrophil elastase) and reactive oxygen species, which damage the lung parenchyma and contribute to the pathophysiology of COPD. By blocking CXCR2, this compound inhibits neutrophil chemotaxis and activation, thereby offering a targeted anti-inflammatory strategy. Preclinical studies have demonstrated its efficacy in reducing neutrophil recruitment and mucus production in various models of pulmonary inflammation.
Data Presentation: this compound Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies evaluating this compound (SCH 527123) in rodent models of pulmonary inflammation, which are relevant to the study of COPD.
| Parameter | Animal Model | Inducing Agent | This compound (SCH 527123) Dose (Oral) | Outcome | Reference |
| Pulmonary Neutrophilia | Mouse | Lipopolysaccharide (LPS), intranasal | ED₅₀ = 1.2 mg/kg | Inhibition of neutrophil recruitment to the lungs | |
| Goblet Cell Hyperplasia | Mouse | Lipopolysaccharide (LPS), intranasal | 1-3 mg/kg | 32-38% inhibition | |
| Pulmonary Neutrophilia | Rat | Lipopolysaccharide (LPS), intratracheal | ED₅₀ = 1.8 mg/kg | Suppression of neutrophil influx | |
| BAL Mucin Content | Rat | Lipopolysaccharide (LPS), intratracheal | ED₅₀ < 0.1 mg/kg | Reduction in mucus production | |
| Pulmonary Neutrophilia | Rat | Vanadium Pentoxide, intratracheal | ED₅₀ = 1.3 mg/kg | Suppression of neutrophil influx | |
| Goblet Cell Hyperplasia | Rat | Vanadium Pentoxide, intratracheal | ED₅₀ = 0.7 mg/kg | Inhibition of goblet cell hyperplasia | |
| BAL Mucin Content | Rat | Vanadium Pentoxide, intratracheal | ED₅₀ < 1 mg/kg | Reduction in mucus production | |
| Pulmonary Neutrophilia | Cynomolgus Monkey | Bronchoscopy and Lavage | ED₅₀ = 0.3 mg/kg | Reduction in neutrophil recruitment |
ED₅₀: Half-maximal effective dose; BAL: Bronchoalveolar Lavage
Experimental Protocols
This section details the methodologies for inducing a COPD-like phenotype in a murine model and the subsequent treatment with this compound.
Protocol 1: Cigarette Smoke-Induced COPD Model in Mice
This protocol describes the induction of a chronic inflammatory state in the lungs of mice, mimicking key features of human COPD.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Whole-body smoke exposure chamber
-
Standard research cigarettes (e.g., 3R4F)
-
This compound (SCH 527123)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the start of the experiment.
-
COPD Induction:
-
Place mice in the whole-body exposure chamber.
-
Expose mice to the smoke of 4-6 cigarettes per day, 5 days a week, for a period of 4 to 12 weeks. The smoke-to-air ratio and flow rate should be optimized and kept consistent throughout the study.
-
A control group of mice should be exposed to filtered air under identical conditions.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Beginning at a predetermined time point (e.g., after the initial 4 weeks of smoke exposure to allow for disease establishment), administer this compound or vehicle to the respective groups of mice via oral gavage.
-
A suggested starting dose, based on efficacy in other inflammation models, is 1-3 mg/kg, administered once daily. Dosing should occur 1-2 hours prior to smoke exposure on exposure days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and analysis of inflammatory mediators (e.g., cytokines, chemokines).
-
Excise the lungs for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and morphometric analysis of emphysema (mean linear intercept).
-
Lung tissue can also be homogenized for protein and gene expression analysis.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Pulmonary Inflammation Model
This protocol outlines a model of acute neutrophilic inflammation, which is useful for rapid screening and mechanistic studies of anti-inflammatory compounds like this compound.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound (SCH 527123)
-
Vehicle for this compound
-
Intranasal or intratracheal instillation equipment
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
This compound Pre-treatment:
-
Administer this compound (e.g., 1.2 mg/kg) or vehicle via oral gavage 1-2 hours prior to LPS challenge.
-
-
LPS Challenge:
-
Lightly anesthetize the mice.
-
Administer LPS (e.g., 10-50 µg in 20-50 µL of sterile saline) via intranasal or intratracheal instillation.
-
A control group should receive sterile saline.
-
-
Endpoint Analysis:
-
Euthanize mice at a predetermined time point after LPS challenge (e.g., 4, 24, or 48 hours).
-
Perform BAL for cell counts and inflammatory mediator analysis.
-
Collect lung tissue for histology and other molecular analyses as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway in Neutrophil Chemotaxis
Cigarette smoke and other irritants stimulate alveolar macrophages and epithelial cells to release CXC chemokines. These chemokines bind to CXCR2 on neutrophils, activating a G-protein coupled signaling cascade. This leads to the activation of phospholipase C-β (PLC-β), which cleaves PIP2 into IP3 and DAG. IP3 triggers calcium mobilization from intracellular stores, and this, along with other signaling events, results in cytoskeletal rearrangement, leading to neutrophil chemotaxis and migration into the lung tissue. This compound, as a CXCR2 antagonist, blocks the initial step of chemokine binding, thereby inhibiting this entire downstream cascade.
Caption: CXCR2 signaling cascade leading to neutrophil chemotaxis and its inhibition by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a cigarette smoke-induced COPD mouse model.
Caption: Workflow for evaluating this compound in a cigarette smoke-induced COPD mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pathogenesis of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke - Hikichi - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. Pathology, pathogenesis, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of Navarixin (B609427) in your in vitro experiments while minimizing cytotoxicity.
I. FAQs: Understanding this compound and its In Vitro Application
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the chemokine receptors CXCR1 and CXCR2.[1] By blocking these receptors, this compound inhibits the downstream signaling pathways that lead to neutrophil recruitment and activation, which are key events in inflammation.[2] It also has potential applications in cancer research by modulating the tumor microenvironment.[3][4]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound for inhibiting CXCR1/CXCR2 signaling is in the low nanomolar range. For instance, the IC50 values for CXCR2 and CXCR1 antagonism in cell-free assays are 2.6 nM and 36 nM, respectively.[1] In cell-based functional assays, such as chemotaxis, concentrations in the range of 1-300 nM are typically used.
Q3: Is this compound cytotoxic at higher concentrations?
Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at concentrations significantly higher than its effective range for receptor antagonism. It is crucial to determine the optimal concentration that provides the desired biological effect without compromising cell viability.
Q4: What are the common solvents for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
II. Troubleshooting Guide: Optimizing this compound Concentration and Avoiding Cytotoxicity
This guide will help you address common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell death observed at the effective concentration. | The effective concentration for your specific cell type and assay is close to the cytotoxic concentration. | 1. Perform a dose-response curve for cytotoxicity: Use a broad range of this compound concentrations to determine the precise IC50 for cytotoxicity in your cell line (see Section III for a detailed protocol). 2. Optimize incubation time: Shorter incubation times may be sufficient to observe the desired biological effect without inducing significant cytotoxicity. 3. Use a more sensitive functional assay: A more sensitive assay may allow you to use a lower, non-cytotoxic concentration of this compound. |
| Inconsistent results between experiments. | 1. Variability in cell health and density. 2. Inaccurate this compound concentration. 3. DMSO concentration variability. | 1. Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and growth phase. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Maintain a consistent final DMSO concentration across all experimental and control wells. |
| No biological effect observed at non-cytotoxic concentrations. | 1. Your cell line may not express CXCR1/CXCR2 at sufficient levels. 2. The chosen functional assay is not sensitive enough. 3. This compound may not be potent enough for the specific cellular context. | 1. Confirm CXCR1/CXCR2 expression: Use techniques like qPCR, western blotting, or flow cytometry to verify receptor expression in your cell line. 2. Select a more robust downstream readout for your functional assay (e.g., phosphorylation of downstream signaling molecules). 3. Consider a positive control to ensure the assay is working as expected. |
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound to guide your experimental design.
Table 1: this compound Potency (IC50)
| Target | Assay Type | IC50 | Reference |
| CXCR2 | Cell-free | 2.6 nM | |
| CXCR1 | Cell-free | 36 nM |
Table 2: this compound In Vitro Cytotoxicity (IC50)
| Cell Line | Assay Type | IC50 | Reference |
| Caco-2 | Cytotoxicity Assay | 18.78 µM |
Table 3: Recommended Concentration Ranges for In Vitro Functional Assays
| Assay Type | Recommended Concentration Range | Notes |
| Chemotaxis Assays | 1 - 300 nM | Effective inhibition of neutrophil and Ba/F3 cell chemotaxis has been observed in this range. |
| Signaling Pathway Inhibition (e.g., p-ERK) | Up to 25 µM | A concentration of 25 µM has been shown to block IL-8-mediated CXCR2 activation in HCT116, E2, Caco2, and IIIe cells. However, it is crucial to test for cytotoxicity at this concentration in your specific cell line. |
IV. Detailed Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol provides a detailed method for assessing the cytotoxic effects of this compound on your cell line of interest.
Materials:
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This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration as the treated wells) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
V. Visualizing Key Concepts
Signaling Pathway of this compound Action
Caption: this compound blocks signaling by antagonizing CXCR1/CXCR2.
Experimental Workflow for Determining Cytotoxicity
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Troubleshooting Logic for High Cell Death
Caption: Decision tree for troubleshooting high cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
- 3. Facebook [cancer.gov]
- 4. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia induced by Navarixin (B609427) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause neutropenia?
A1: this compound is a small molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1] These receptors play a crucial role in the migration and recruitment of neutrophils from the bone marrow to sites of inflammation.[2] By blocking CXCR1/2, this compound inhibits the normal trafficking of neutrophils, leading to a decrease in their numbers in peripheral blood, a condition known as neutropenia.[1][2]
Q2: How quickly does neutropenia develop after this compound administration in animal models?
A2: The onset of neutropenia following this compound administration is rapid. In clinical studies, maximal reductions in absolute neutrophil count (ANC) were observed within 6-12 hours after oral dosing.[2] Researchers should anticipate a similar rapid decrease in neutrophil counts in animal models.
Q3: What is the expected severity and duration of this compound-induced neutropenia?
A3: The severity of neutropenia is dose-dependent. Studies in mice have utilized doses ranging from 1 mg/kg to 3 mg/kg to establish a neutropenic model. The duration of neutropenia will depend on the dose, frequency of administration, and the half-life of the compound in the specific animal model. Regular monitoring is essential to characterize the full course of neutropenia.
Q4: What are the clinical signs of severe neutropenia in research animals?
A4: Animals with severe neutropenia are immunocompromised and susceptible to infections. Clinical signs may include lethargy, weight loss, ruffled fur, hunched posture, and signs of infection at common sites (e.g., respiratory, gastrointestinal). Close monitoring of animal health is critical.
Q5: How can this compound-induced neutropenia be managed or reversed in animal studies?
A5: Management strategies include careful dose selection and monitoring. In cases of severe or prolonged neutropenia, the administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be used to stimulate the production and release of neutrophils from the bone marrow. The dosage and treatment schedule for G-CSF should be optimized for the specific animal model and the severity of neutropenia.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly severe neutropenia | 1. This compound dose is too high for the animal strain or species. 2. Error in drug formulation or administration. 3. Individual animal sensitivity. | 1. Perform a dose-ranging study to determine the optimal dose for the desired level of neutropenia. 2. Verify calculations, formulation protocol, and administration technique. 3. Monitor individual animals closely and consider excluding outliers if justified. |
| Mild or no neutropenia observed | 1. This compound dose is too low. 2. Poor oral bioavailability in the chosen animal model. 3. Incorrect timing of blood sampling. | 1. Increase the dose of this compound in a stepwise manner. 2. Confirm the appropriate vehicle and route of administration for optimal absorption. 3. Collect blood samples at multiple time points post-dose, focusing on the 6-12 hour window where the nadir is expected. |
| High variability in neutrophil counts between animals | 1. Inconsistent drug administration. 2. Genetic variability within an outbred animal stock. 3. Underlying subclinical infections in some animals. | 1. Ensure consistent and accurate dosing for all animals. 2. Use inbred strains if possible to reduce genetic variability. 3. Ensure all animals are healthy and free of pathogens before starting the experiment. |
| Animals show signs of infection | 1. Severe neutropenia has compromised the immune system. | 1. Implement aseptic housing and handling procedures. 2. Consider prophylactic antibiotic treatment. 3. Administer G-CSF to restore neutrophil counts. |
Quantitative Data Summary
Table 1: this compound Dose and Effect on Neutrophil Counts in Animal Models
| Animal Model | This compound Dose | Route of Administration | Observed Effect on Neutrophils | Reference |
| Mouse | 1 mg/kg | Oral (once daily) | Reduced neutrophil infiltration in a myocardial infarction model. | |
| Mouse | 3 mg/kg | Oral (daily for 7 days) | Induced peripheral blood neutropenia. | |
| Mouse | 1.2 mg/kg (ED50) | Oral | Blocked lipopolysaccharide-induced pulmonary neutrophilia. | |
| Rat | 1.8 mg/kg (ED50) | Oral | Suppressed lipopolysaccharide-induced pulmonary neutrophilia. |
Table 2: Clinical Data on this compound-Induced Neutropenia in Humans (for reference)
| This compound Dose | Cycle | Maximal Reduction from Baseline in Absolute Neutrophil Count (ANC) | Time to Nadir | Reference |
| 30 mg (once daily) | Cycle 1 | 44.5% - 48.2% | 6 - 12 hours post-dose | |
| 100 mg (once daily) | Cycle 1 | 44.5% - 48.2% | 6 - 12 hours post-dose | |
| 30 mg (once daily) | Cycle 2 | 37.5% - 44.2% | 6 - 12 hours post-dose | |
| 100 mg (once daily) | Cycle 2 | 37.5% - 44.2% | 6 - 12 hours post-dose |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Neutropenia in Mice
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
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Acclimation: Acclimate mice for at least one week before the experiment.
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Baseline Blood Collection: Collect a small volume of blood (~50 µL) via tail vein or saphenous vein into EDTA-coated tubes to determine baseline Absolute Neutrophil Count (ANC).
-
This compound Administration:
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Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer this compound orally via gavage at the desired dose (e.g., 1-3 mg/kg). Administer vehicle to the control group.
-
-
Post-Dose Blood Sampling:
-
Collect blood samples at predetermined time points to characterize the neutrophil response. Recommended time points include 6, 12, 24, 48, and 72 hours post-dose.
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) with a differential using an automated hematology analyzer calibrated for mouse blood.
-
Calculate the ANC (Total WBC x % Neutrophils).
-
-
Monitoring Animal Welfare:
-
Monitor animals daily for clinical signs of distress or infection.
-
Record body weight at baseline and at each blood collection time point.
-
Protocol 2: Management of Severe Neutropenia with G-CSF
-
Criteria for Intervention: Initiate G-CSF treatment if the ANC drops below a predetermined critical threshold (e.g., <500 cells/µL) or if animals show clinical signs of infection.
-
G-CSF Administration:
-
Administer recombinant murine G-CSF subcutaneously. A typical starting dose is 5-10 µg/kg/day.
-
Continue G-CSF administration until the ANC recovers to a safe level (e.g., >1000 cells/µL).
-
-
Continued Monitoring:
-
Continue daily blood sampling and monitoring of clinical signs until neutrophil counts have stabilized within the normal range.
-
Visualizations
Caption: Mechanism of this compound-induced neutropenia.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the potential off-target effects of Navarixin in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or reduced proliferation in vitro. | Off-target kinase inhibition or interference with essential cellular pathways. | 1. Perform a kinase profiling assay to identify unintended targets. 2. Conduct RNA sequencing to analyze global changes in gene expression. 3. Titrate this compound concentration to determine the lowest effective dose with minimal toxicity. |
| Altered immune cell populations beyond neutrophils in vivo. | Broad-spectrum effects on chemokine receptor signaling or hematopoietic precursors. | 1. Use multi-parameter flow cytometry to characterize a wide range of immune cell subsets in blood and tissues. 2. Analyze cytokine and chemokine profiles in plasma or tissue homogenates. 3. Consider using a more specific CXCR1/2 antagonist as a control if available. |
| Unanticipated organ toxicity in animal models (e.g., liver, kidney). | Off-target effects on organ-specific cellular functions or drug accumulation. | 1. Conduct comprehensive histopathological analysis of all major organs. 2. Perform toxicokinetic studies to assess drug distribution and accumulation in tissues. 3. Evaluate biomarkers of organ damage in serum and urine. |
| Inconsistent results between experimental batches. | Variability in this compound formulation, animal health status, or experimental procedures. | 1. Ensure consistent preparation and administration of this compound. 2. Standardize animal husbandry and experimental conditions. 3. Include appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a potent and orally active antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2][3] Its primary on-target effect is the inhibition of neutrophil recruitment and migration to sites of inflammation.[2][4] This is achieved by blocking the binding of ligands such as CXCL8 (IL-8) to CXCR1 and CXCR2, thereby inhibiting downstream signaling pathways involved in chemotaxis.
Q2: What off-target effects have been observed in clinical studies?
A2: In a phase 2 clinical trial of this compound in combination with pembrolizumab, several treatment-related adverse events were reported, which can be considered potential off-target effects in a clinical context. The most common events included neutropenia, transaminase elevation, hepatitis, and pneumonitis.
Q3: Are there any dose-limiting toxicities associated with this compound?
A3: Yes, dose-limiting toxicities (DLTs) have been observed. In a phase 2 study, DLTs included grade 4 neutropenia and grade 3 transaminase elevation, hepatitis, and pneumonitis.
Q4: How can I design a long-term in vivo study to assess the off-target effects of this compound?
A4: A comprehensive long-term toxicology study in a relevant animal model (e.g., rodent and non-rodent species) is recommended. The study should include multiple dose groups, a control group, and regular monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full histopathological examination of all organs should be performed.
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of this compound in Combination with Pembrolizumab (Phase 2 Clinical Trial)
| This compound Dose | Number of Patients with DLTs / Total Patients (%) | Observed Dose-Limiting Toxicities |
| 30 mg | 2 / 48 (4%) | Grade 4 neutropenia, Grade 3 transaminase elevation, hepatitis, pneumonitis |
| 100 mg | 3 / 48 (6%) | Grade 4 neutropenia, Grade 3 transaminase elevation, hepatitis, pneumonitis |
Data sourced from a phase 2 clinical trial in patients with advanced solid tumors.
Table 2: Incidence of Treatment-Related Adverse Events (All Grades) in Patients Receiving this compound in Combination with Pembrolizumab
| Adverse Event | Incidence (%) |
| Any Treatment-Related Adverse Event | 67% |
| Neutropenia | Not specified |
| Transaminase Elevation | Not specified |
| Hepatitis | Not specified |
| Pneumonitis | Not specified |
Data reflects the overall incidence in the study population (N=105).
Experimental Protocols
Protocol 1: In Vitro Off-Target Kinase Profiling
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Utilize a commercial kinase panel assay (e.g., radiometric, fluorescence-based, or binding assays) covering a broad range of human kinases.
-
Prepare this compound at a concentration significantly higher than its CXCR1/2 IC50 (e.g., 10 µM) to maximize the detection of off-target interactions.
-
Incubate this compound with the kinase panel according to the manufacturer's instructions.
-
Measure kinase activity and calculate the percentage of inhibition for each kinase.
-
Identify kinases with significant inhibition (e.g., >50%) as potential off-targets for further validation.
-
Protocol 2: Long-Term (e.g., 28-day) Rodent Toxicology Study
-
Objective: To evaluate the potential systemic off-target toxicity of this compound in a rodent model.
-
Methodology:
-
Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). The high dose should be selected to induce some level of toxicity, while the low dose should be a multiple of the anticipated efficacious exposure.
-
Administration: Administer this compound orally once daily for 28 consecutive days.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Body weight and food consumption.
-
Pre-dose and at termination: Collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
-
Termination:
-
At day 29, euthanize all animals.
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Conduct a complete gross necropsy.
-
Collect all major organs and tissues for histopathological examination by a board-certified veterinary pathologist.
-
-
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Navarixin (B609427). The information focuses on understanding and managing the dose-limiting toxicities (DLTs) observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the established dose-limiting toxicities (DLTs) of this compound in clinical trials?
A1: In a phase 2 clinical trial (NCT03473925) involving patients with advanced solid tumors, the observed DLTs for this compound administered in combination with pembrolizumab (B1139204) were:
-
Grade 3 Hepatitis[1]
-
Grade 3 Pneumonitis
Q2: At what dose levels were these DLTs observed?
A2: The DLTs were reported at two oral daily dose levels of this compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally available small molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2). By inhibiting these receptors, this compound blocks their signaling pathways, which are involved in the recruitment and migration of myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment. This action is intended to reduce inflammation and overcome the immunosuppressive nature of the tumor microenvironment.
Q4: How were adverse events graded in the clinical trials?
A4: Adverse events in the this compound clinical trial NCT03473925 were assessed and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events, version 4.03 (CTCAE v4.03).
Dose-Limiting Toxicity Data
The following table summarizes the incidence of dose-limiting toxicities observed in the NCT03473925 clinical trial.
| Dose-Limiting Toxicity | This compound 30 mg + Pembrolizumab (n=48) | This compound 100 mg + Pembrolizumab (n=48) |
| Grade 4 Neutropenia | 1 (2%) | 1 (2%) |
| Grade 3 Transaminase Elevation | 1 (2%) | 1 (2%) |
| Grade 3 Hepatitis | 0 (0%) | 1 (2%) |
| Grade 3 Pneumonitis | 0 (0%) | 1 (2%) |
| Total Patients with DLTs | 2 (4%) | 3 (6%) |
Troubleshooting Guides for Dose-Limiting Toxicities
Management of Neutropenia
Issue: A patient in a clinical trial develops Grade 4 neutropenia (Absolute Neutrophil Count [ANC] < 0.5 x 109/L).
Troubleshooting Steps:
-
Confirm ANC: Repeat the complete blood count (CBC) with differential to confirm the ANC.
-
Assess for Fever: Monitor the patient for signs of infection, especially fever (temperature ≥ 38.3°C or a sustained temperature of ≥ 38.0°C for more than one hour).
-
Withhold this compound: Immediately interrupt this compound treatment.
-
Initiate Supportive Care:
-
If febrile neutropenia is present, initiate broad-spectrum antibiotics within one hour of fever presentation.
-
Consider the use of granulocyte colony-stimulating factor (G-CSF) to accelerate neutrophil recovery, particularly in high-risk patients.
-
-
Monitor ANC: Monitor ANC levels daily until recovery to at least Grade 2 (ANC ≥ 1.0 x 109/L).
-
Dose Modification: Upon recovery, consider resuming this compound at a reduced dose, based on the clinical trial protocol.
Management of Hepatotoxicity (Transaminase Elevation and Hepatitis)
Issue: A patient develops Grade 3 transaminase elevation (ALT or AST > 5.0 to 20.0 x Upper Limit of Normal [ULN]) or Grade 3 hepatitis.
Troubleshooting Steps:
-
Confirm Liver Function Tests (LFTs): Repeat LFTs to confirm the elevation.
-
Withhold this compound: Immediately interrupt this compound treatment.
-
Evaluate for Other Causes: Investigate other potential causes of hepatotoxicity, such as viral hepatitis, concomitant medications, or disease progression.
-
Monitor LFTs: Monitor LFTs at least every 24-48 hours until the values begin to improve.
-
Consider Corticosteroids: For immune-mediated hepatitis, the use of corticosteroids may be considered as per standard oncology guidelines.
-
Dose Modification: Once LFTs have recovered to Grade 1 or baseline, a decision to resume this compound at a reduced dose or discontinue permanently should be made based on the severity of the event and the study protocol.
Management of Pneumonitis
Issue: A patient is suspected of having developed Grade 3 pneumonitis (severe symptoms, limiting self-care activities of daily living; oxygen indicated).
Troubleshooting Steps:
-
Withhold this compound: Immediately interrupt this compound treatment.
-
Radiological Assessment: Obtain a high-resolution computed tomography (HRCT) scan of the chest to confirm the diagnosis and assess the extent of pneumonitis.
-
Rule out Infectious Causes: Perform appropriate diagnostic tests to exclude infectious etiologies.
-
Initiate Corticosteroids: For moderate to severe pneumonitis, high-dose corticosteroids are the standard of care.
-
Supportive Care: Provide supplemental oxygen and other supportive measures as needed.
-
Treatment Discontinuation: For Grade 3 or 4 pneumonitis, permanent discontinuation of this compound is typically recommended.
Experimental Protocols
Protocol: Safety Monitoring in this compound Clinical Trials
This is a representative workflow for safety monitoring based on the NCT03473925 trial.
References
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for handling and using Navarixin (SCH 527123) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
This compound powder is stable for extended periods when stored correctly. For optimal long-term stability, store the powder at -20°C, which ensures stability for up to 3 years.[1][2] For shorter-term storage, 4°C is acceptable for up to 2 years.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing primary stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL. It is critical to use fresh, high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.
Q3: How should I store this compound stock solutions in solvent?
Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots are stable for up to 2 years at -80°C. For shorter-term storage, aliquots can be kept at -20°C for up to 1 year.
Q4: I observed precipitation in my this compound stock solution after storing it at -20°C. What should I do?
Precipitation can occur if the stock solution is not stored at a sufficiently low temperature or if the DMSO used absorbed moisture. If you observe precipitation, you can gently warm the solution and vortex or sonicate it to redissolve the compound completely before use. To prevent this, always use anhydrous DMSO and store stock solutions at -80°C for long-term stability. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.
Q5: What is the mechanism of action of this compound?
This compound is a potent, orally active, and allosteric antagonist of the chemokine receptors CXCR1 and CXCR2. By binding to these receptors, it blocks the signaling pathways triggered by their natural ligands, such as IL-8. This inhibition prevents the recruitment and migration of neutrophils to sites of inflammation, thereby reducing the inflammatory response.
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 2 years |
| In Solvent (DMSO) | -20°C | 1 year |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Recommended Stock Concentration |
| DMSO | ≥ 50 mg/mL (125.81 mM) | 10 mM - 50 mM |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.29 mM) | Varies by experimental need |
| In Vivo Formulation 2 | 2.5 mg/mL (6.29 mM) | Varies by experimental need |
Note: For in vivo formulations, see the detailed protocols below. The provided solubilities indicate that a clear or suspended solution can be achieved at these concentrations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Acclimatization: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Calculation: this compound has a molecular weight of 397.42 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.9742 mg of this compound in 1 mL of DMSO.
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Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use polypropylene (B1209903) tubes and store at -80°C for long-term use (up to 2 years).
Protocol 2: Preparation of this compound Working Solution for In Vivo Oral Administration
This protocol describes the preparation of a this compound solution in a vehicle suitable for oral gavage in animal models. It is highly recommended to prepare this working solution fresh on the day of the experiment.
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Prepare Stock: Start with a pre-made, clarified stock solution of this compound in DMSO (e.g., 25 mg/mL).
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Prepare Vehicle: Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline. Dissolve 2g of SBE-β-CD powder in 10 mL of sterile saline until the solution is clear. This vehicle can be stored at 4°C for up to one week.
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Dilution: To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD vehicle.
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Mixing: Mix the solution evenly. The result will be a suspended solution suitable for oral and intraperitoneal injection. If precipitation occurs, sonication can be used to aid dissolution.
Visual Guides
Caption: this compound allosterically inhibits the CXCR1/2 receptor.
References
Welcome to the technical support center for Navarixin (B609427), a potent CXCR1/2 antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to overcome therapeutic resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally available, small molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1] By binding to and inhibiting these receptors, this compound blocks downstream signaling pathways. This inhibition primarily affects the recruitment and function of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils within the tumor microenvironment.[1][2] The reduction of these immunosuppressive cells can, in turn, enhance the efficacy of other anti-cancer therapies.
Q2: In which cancer types has this compound shown potential?
Preclinical studies have suggested the potential therapeutic relevance of this compound in a variety of solid tumors.[3][4] These include prostate cancer, colorectal cancer, non-small cell lung cancer (NSCLC), melanoma, triple-negative breast cancer, and pancreatic ductal adenocarcinoma.
Q3: Why did the combination of this compound and pembrolizumab (B1139204) not show sufficient efficacy in a recent phase 2 clinical trial?
A phase 2 clinical trial (NCT03473925) investigating this compound in combination with pembrolizumab in patients with advanced castration-resistant prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), and non-small-cell lung cancer (NSCLC) was closed due to a lack of efficacy. The combination did not meet the primary endpoints for objective response rate. While the precise reasons for the trial's outcome are likely multifaceted, it highlights the complexity of translating preclinical findings into clinical success.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant reversal of chemotherapy resistance observed in co-culture experiments. | Suboptimal this compound Concentration: The concentration of this compound may be insufficient to effectively inhibit CXCR1/2 signaling on immune cells. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting MDSC or neutrophil-mediated chemoresistance in your specific co-culture model. 2. Viability Assay: Ensure that the concentrations of this compound used are not cytotoxic to the cancer cells or immune cells in your co-culture system by performing a cell viability assay (e.g., MTT or CellTiter-Glo®). |
| Low CXCR1/2 Expression: The immune cells in your co-culture may have low expression levels of CXCR1 and CXCR2. | 1. Receptor Expression Analysis: Validate CXCR1 and CXCR2 expression on your isolated MDSCs or neutrophils using flow cytometry or western blotting. 2. Select Appropriate Cell Source: If expression is low, consider using a different source of myeloid cells known to have high CXCR1/2 expression. | |
| Timing of Treatment: The timing of this compound administration relative to the chemotherapeutic agent may not be optimal. | 1. Staggered Treatment Protocol: Test different treatment schedules, such as pre-treating the immune cells with this compound before co-culturing with cancer cells and the chemotherapeutic agent. | |
| Inconsistent results in migration assays with this compound. | Ligand Concentration: The concentration of the chemoattractant (e.g., CXCL1, CXCL8) may be too high, overcoming the inhibitory effect of this compound. | 1. Ligand Titration: Perform a titration of the chemoattractant to find a concentration that induces robust migration but can still be effectively inhibited by this compound. |
| Assay Duration: The migration assay may be too long, leading to cell death or desensitization of the receptors. | 1. Time-Course Experiment: Conduct a time-course experiment to determine the optimal duration for observing significant migration and its inhibition. | |
| Difficulty confirming this compound's effect on downstream signaling pathways. | Inadequate Stimulation: The cells may not be adequately stimulated to activate the CXCR1/2 signaling cascade. | 1. Ligand Stimulation: Ensure you are stimulating the cells with a known CXCR1/2 ligand (e.g., CXCL1, CXCL8) before assessing the phosphorylation of downstream targets like AKT and ERK. |
| Timing of Lysate Collection: The peak activation of signaling pathways can be transient. | 1. Time-Course Analysis: Collect cell lysates at multiple time points after ligand stimulation (e.g., 5, 15, 30, 60 minutes) to identify the optimal time for observing pathway inhibition by this compound. |
Experimental Protocols
Protocol 1: Assessing this compound's Ability to Overcome MDSC-Mediated Chemotherapy Resistance in a Co-culture System
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Isolate MDSCs: Isolate MDSCs from the bone marrow or spleen of tumor-bearing mice using magnetic-activated cell sorting (MACS) with anti-Gr-1 and anti-CD11b antibodies.
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Establish Co-culture:
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Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Add the isolated MDSCs to the cancer cell culture at a specific ratio (e.g., 1:1, 2:1).
-
-
Treatment:
-
Pre-treat the co-culture with varying concentrations of this compound (or vehicle control) for 2-4 hours.
-
Add the chemotherapeutic agent of interest (e.g., gemcitabine, 5-fluorouracil) at its IC50 concentration.
-
-
Assess Viability: After 48-72 hours, assess the viability of the cancer cells using an MTT or similar assay.
-
Data Analysis: Compare the viability of cancer cells treated with the chemotherapeutic agent alone versus in combination with this compound in the presence of MDSCs. An increase in cell death in the combination group indicates a reversal of resistance.
Protocol 2: Validating this compound's Inhibition of Neutrophil Migration
-
Isolate Neutrophils: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.
-
Prepare Migration Assay:
-
Use a transwell migration system (e.g., 8 µm pore size).
-
Add a chemoattractant (e.g., CXCL8) to the lower chamber.
-
-
Treatment:
-
Pre-incubate the isolated neutrophils with different concentrations of this compound (or vehicle control) for 30 minutes.
-
Add the pre-treated neutrophils to the upper chamber of the transwell plate.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Quantify Migration: Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and imaging the underside of the transwell membrane.
-
Data Analysis: Compare the number of migrated neutrophils in the this compound-treated groups to the vehicle control group.
Signaling Pathways and Workflows
Caption: this compound blocks CXCL1/8 binding to CXCR1/2 on myeloid cells.
Caption: Workflow for assessing this compound's effect on chemoresistance.
Caption: Logic for troubleshooting this compound experiments.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the in vivo efficacy of Navarixin (B609427) using biomarkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as SCH 527123 or MK-7123) is a potent, orally active, and allosteric antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] Its mechanism of action involves binding to a site on the CXCR1/2 receptors that is distinct from the binding site of their ligands, such as interleukin-8 (CXCL8). This prevents the receptors from activating downstream signaling pathways, even when ligands are present. By inhibiting CXCR1/2 signaling, this compound effectively blocks the recruitment and migration of neutrophils and other myeloid cells to sites of inflammation or tumors.[2][3]
Q2: What are the key biomarkers to monitor this compound's pharmacodynamic activity?
The primary and most direct pharmacodynamic (PD) biomarker for this compound is the reduction in peripheral blood Absolute Neutrophil Count (ANC) .[1] This is a readily measurable indicator of target engagement, reflecting the inhibition of neutrophil trafficking. Another potential PD biomarker is the inhibition of chemokine-induced activation of neutrophils, which can be assessed by measuring the cell surface expression of activation markers like CD11b via flow cytometry following ex vivo stimulation with a CXCR2 ligand like CXCL1.
Q3: What biomarkers can be used to assess the efficacy of this compound in inflammatory diseases?
In the context of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), efficacy can be monitored by measuring the levels of inflammatory mediators in relevant biological samples. Key biomarkers include:
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CXCL8 (IL-8): A major chemoattractant for neutrophils, its levels can be measured in sputum and plasma.
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Myeloperoxidase (MPO): An enzyme released by activated neutrophils, serving as a marker of neutrophil activity in sputum and plasma.
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Systemic inflammatory markers: C-reactive protein (CRP) and fibrinogen in plasma can also be monitored.
Q4: How can this compound's efficacy be monitored in an oncology setting?
In oncology, the goal of this compound treatment is often to modulate the tumor microenvironment (TME) to enhance anti-tumor immunity. Efficacy monitoring in this context involves assessing changes in the immune cell infiltrate within the tumor and circulating biomarkers:
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Tumor Infiltrating Immune Cells:
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Neutrophils and Granulocytic Myeloid-Derived Suppressor Cells (G-MDSCs): A reduction in these cells within the TME is a key indicator of efficacy. These can be identified by immunohistochemistry (IHC) using markers like CD66b or by flow cytometry (Ly6G in mice).
-
CD8+ T cells: An increase in the infiltration of cytotoxic T lymphocytes into the tumor is a desired outcome.
-
-
Circulating Biomarkers:
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Serum CXCL8: Elevated levels have been associated with increased immune suppression and may serve as a prognostic biomarker.
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Circulating MDSCs: Monitoring the frequency of circulating MDSC populations by flow cytometry.
-
Troubleshooting Guides
Problem 1: No significant change in Absolute Neutrophil Count (ANC) is observed after this compound administration.
-
Possible Cause 1: Dosing and Pharmacokinetics. The dose of this compound may be insufficient to achieve adequate receptor occupancy and biological effect.
-
Troubleshooting: Review the dosing regimen and ensure it is consistent with established protocols for the specific animal model or clinical study. In preclinical models, consider performing a dose-response study. Check for any issues with the formulation or route of administration that might affect bioavailability.
-
-
Possible Cause 2: Timing of Blood Collection. The nadir (lowest point) of ANC reduction following this compound administration is transient.
-
Troubleshooting: In a clinical study of this compound in combination with pembrolizumab (B1139204), maximal reductions in ANC were observed within 6-12 hours post-dose. Ensure that blood samples are collected within this time window to capture the peak effect.
-
-
Possible Cause 3: Assay Variability. Inaccurate neutrophil counting can mask the biological effect.
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Troubleshooting: Ensure that the automated hematology analyzer is properly calibrated and validated. If performing manual counts, ensure the technician is well-trained to minimize inter-observer variability.
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Problem 2: Inconsistent or high background staining in immunohistochemistry (IHC) for tumor-infiltrating neutrophils (e.g., CD66b).
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Possible Cause 1: Suboptimal Tissue Fixation and Processing. Improper fixation can mask the antigen or lead to non-specific antibody binding.
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Troubleshooting: Ensure tissues are promptly fixed in 10% neutral buffered formalin for an optimal duration (typically 18-24 hours). Over-fixation or under-fixation can both be problematic. Follow standardized tissue processing protocols.
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-
Possible Cause 2: Inadequate Antigen Retrieval. The epitope for the CD66b antibody may be masked by formalin cross-linking.
-
Troubleshooting: Optimize the antigen retrieval method. This may involve testing different heat-induced epitope retrieval (HIER) buffers (e.g., citrate (B86180) pH 6.0 or EDTA pH 9.0) and varying the heating time and temperature.
-
-
Possible Cause 3: Non-specific Antibody Binding. The primary or secondary antibody may be binding non-specifically to tissue components.
-
Troubleshooting: Use an appropriate blocking solution (e.g., 10% normal serum from the species in which the secondary antibody was raised) for an adequate duration. Ensure the primary and secondary antibodies are used at their optimal dilutions, determined through titration experiments. Run appropriate negative controls (e.g., isotype control, secondary antibody only) to assess background staining.
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Quantitative Data Summary
The following table summarizes the pharmacodynamic effect of this compound on Absolute Neutrophil Count (ANC) as observed in a clinical trial.
| Biomarker | Treatment Group | Cycle | Maximal Reduction from Baseline (%) | Time to Maximal Reduction (hours) |
| Absolute Neutrophil Count | This compound 30 mg | 1 | 44.5 - 48.2 | 6 - 12 |
| (ANC) | 2 | 37.5 - 44.2 | 6 - 12 | |
| This compound 100 mg | 1 | 44.5 - 48.2 | 6 - 12 | |
| 2 | 37.5 - 44.2 | 6 - 12 | ||
| Data from a Phase 2 study of this compound in combination with Pembrolizumab in patients with advanced solid tumors. |
Experimental Protocols
Detailed Methodology for CXCL8 (IL-8) Measurement by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of human CXCL8 in plasma or serum.
Materials:
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Human IL-8/CXCL8 Quantikine ELISA Kit (e.g., R&D Systems, Cat# D8000C or similar)
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Microplate reader capable of measuring absorbance at 450 nm
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Pipettes and pipette tips
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Wash buffer (provided in the kit or 0.05% Tween 20 in PBS)
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Stop solution (provided in the kit or 2 N H₂SO₄)
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Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
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Assay Plate Preparation: The plate is pre-coated with a monoclonal antibody specific for human IL-8.
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Standard and Sample Addition:
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Add 100 µL of Assay Diluent to each well.
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Add 50 µL of standard, control, or sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
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Cover the plate with an adhesive strip and incubate for 2 hours at room temperature.
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Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
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Conjugate Addition:
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Add 100 µL of the enzyme-linked polyclonal antibody specific for human IL-8 (conjugate) to each well.
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Cover with a new adhesive strip and incubate for 1 hour at room temperature.
-
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Washing: Repeat the wash step as in step 4.
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Substrate Development:
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Add 200 µL of Substrate Solution to each well.
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Incubate for 30 minutes at room temperature, protected from light.
-
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Stopping the Reaction:
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Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
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Absorbance Measurement: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 540 nm or 570 nm.
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Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve-fit. Determine the concentration of CXCL8 in the samples by interpolating their mean absorbance values from the standard curve.
Detailed Methodology for Immunohistochemistry (IHC) Staining of CD66b in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol provides a general procedure for the detection of the neutrophil marker CD66b in FFPE tissue sections.
Materials:
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FFPE tissue sections (4-5 µm) on positively charged slides
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Xylene or a xylene substitute
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Ethanol (B145695) (100%, 95%, 70%)
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Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
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Hydrogen peroxide (3%)
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Blocking buffer (e.g., 10% normal goat serum in PBS)
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Primary antibody: anti-CD66b antibody
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HRP-conjugated secondary antibody
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DAB (3,3'-Diaminobenzidine) substrate kit
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Hematoxylin (B73222) counterstain
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Mounting medium
Procedure:
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Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
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Immerse slides in 100% ethanol: 2 changes for 10 minutes each.
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Immerse slides in 95% ethanol for 5 minutes.
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Immerse slides in 70% ethanol for 5 minutes.
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Rinse slides in running tap water.
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Antigen Retrieval:
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Immerse slides in antigen retrieval buffer.
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Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
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Allow the slides to cool to room temperature (approximately 20-30 minutes).
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Rinse slides in PBS.
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Peroxidase Block:
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Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides in PBS.
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Blocking:
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Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding sites.
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Primary Antibody Incubation:
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Drain the blocking buffer from the slides.
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Incubate the slides with the primary anti-CD66b antibody, diluted to its optimal concentration in antibody diluent, overnight at 4°C in a humidified chamber.
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-
Washing:
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Rinse slides in PBS: 3 changes for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Rinse slides in PBS: 3 changes for 5 minutes each.
-
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Signal Detection:
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Incubate slides with the DAB substrate solution until the desired brown staining intensity is reached (monitor under a microscope).
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Rinse slides in distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 30-60 seconds.
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"Blue" the slides in running tap water.
-
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Dehydration and Mounting:
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Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
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Clear the slides in xylene.
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Mount a coverslip using a permanent mounting medium.
-
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Analysis: Examine the slides under a microscope. CD66b-positive neutrophils will appear as brown-stained cells, while the cell nuclei will be counterstained blue.
Visualizations
Caption: this compound's mechanism of action on the CXCR1/2 signaling pathway.
Caption: Experimental workflow for biomarker monitoring during this compound treatment.
References
- 1. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with Navarixin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the robustness and reproducibility of your results.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Question: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?
Answer: Variability in IC50 values for this compound can arise from several factors related to your experimental setup and cell line characteristics. Here are some key areas to investigate:
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Cell Line Specificity: this compound's potency is highly dependent on the expression levels of its targets, CXCR1 and CXCR2, which can vary significantly between different cell lines.[1] It is crucial to characterize the expression of these receptors in your specific cell model.
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Assay-Dependent IC50: The IC50 value can differ depending on the assay used. For instance, the concentration of this compound required to inhibit chemotaxis may be different from the concentration needed to block ligand binding or downstream signaling events.[1][2]
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Cell Culture Conditions:
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Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with prolonged culturing.
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Cell Density: Ensure that cells are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can lead to variable responses.
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Serum Concentration: Serum contains growth factors and chemokines that can interfere with this compound's activity. Consider reducing the serum concentration or using serum-free media during the experiment, if appropriate for your cell line.
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Compound Handling:
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Solubility: this compound is poorly soluble in aqueous solutions. Ensure complete solubilization in a suitable solvent like DMSO before preparing your final dilutions in culture media.[3] Precipitation of the compound will lead to inaccurate concentrations and high variability.
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Storage: Prepare fresh dilutions of this compound for each experiment. Improper storage of stock solutions can lead to degradation of the compound. Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles.[1]
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Question: My in vitro chemotaxis assay results with this compound are not reproducible. What are the potential causes?
Answer: Chemotaxis assays are sensitive to subtle variations in experimental conditions. Here are common sources of variability and how to address them:
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Neutrophil Isolation and Viability:
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Isolation Method: The method used to isolate primary neutrophils can significantly impact their activation state and responsiveness. Density gradient centrifugation is a common method, but immunomagnetic bead-based negative selection may yield neutrophils with a phenotype more representative of circulating cells.
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Cell Health: Neutrophils are short-lived and sensitive to handling. Ensure high viability (>95%) of your isolated neutrophils before starting the assay. Use freshly isolated cells for optimal results.
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Assay Setup:
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Chemoattractant Concentration: Use a concentration of the chemoattractant (e.g., CXCL1 or CXCL8) that induces a robust and consistent migratory response. This should be determined through a dose-response experiment.
-
Incubation Times: Optimize the pre-incubation time of neutrophils with this compound and the duration of the chemotaxis assay itself. A 15-30 minute pre-incubation with this compound is often sufficient.
-
Edge Effects: Avoid using the outer wells of your assay plate, as they are more susceptible to evaporation, which can alter chemoattractant gradients. Fill the outer wells with sterile PBS or media to minimize this effect.
-
-
Data Analysis: Inconsistent results can also stem from the method of quantifying cell migration. Ensure your method (e.g., manual counting, automated cell counting, or plate reader-based fluorescence/absorbance) is validated and consistently applied across experiments.
Question: I am observing unexpected cytotoxicity in my cell viability assays with this compound. Is this normal?
Answer: While this compound's primary mechanism is the inhibition of CXCR1/2 signaling, it can exhibit cytotoxicity at higher concentrations. It is important to distinguish between targeted anti-proliferative effects and general cytotoxicity.
-
Concentration-Dependent Effects: The IC50 for cytotoxicity is often significantly higher than the IC50 for CXCR1/2 inhibition. For example, while nanomolar concentrations of this compound can inhibit chemotaxis, micromolar concentrations may be required to induce cell death.
-
Cell Line Sensitivity: Different cell lines will have varying sensitivities to the cytotoxic effects of this compound. It is recommended to perform a dose-response curve for cytotoxicity in your specific cell line to determine the therapeutic window.
-
Off-Target Effects: While this compound is highly selective for CXCR1/2, the possibility of off-target effects at high concentrations cannot be entirely ruled out. If you observe cytotoxicity at concentrations where you expect to see only receptor inhibition, consider validating your findings with a second, structurally distinct CXCR1/2 antagonist.
-
Assay Choice: The type of cell viability assay used can influence the results. Metabolic assays (e.g., MTT, MTS) measure changes in metabolic activity, which may not always correlate directly with cell death. Assays that measure membrane integrity (e.g., LDH release, trypan blue exclusion) can provide a more direct measure of cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, small-molecule, allosteric antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2). It binds to a site on the receptors distinct from the chemokine binding site, preventing receptor activation and downstream signaling. This inhibition blocks the recruitment and migration of immune cells, particularly neutrophils, to sites of inflammation.
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A2: For in vitro experiments, prepare a stock solution of this compound in a non-polar solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, this compound can be suspended in a vehicle such as 0.4% methylcellulose (B11928114) for oral gavage. Specific formulations using co-solvents like PEG300 and Tween-80 can also be used to improve solubility for parenteral administration. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.
Q3: What are the known off-target effects of this compound?
A3: this compound is known to be a highly selective antagonist for CXCR1 and CXCR2. However, as with any small molecule inhibitor, the potential for off-target effects, especially at high concentrations, should be considered. Studies have shown that its binding affinity for CXCR2 is significantly higher than for other chemokine receptors like CXCR3.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50/Kd Value | Reference |
| CXCR1 | Human (Cell-free assay) | 36 nM (IC50) | |
| CXCR2 | Human (Cell-free assay) | 2.6 nM (IC50) | |
| cynomolgus CXCR1 | - | 41 nM (Kd) | |
| cynomolgus monkey CXCR2 | - | 0.08 nM (Kd) | |
| mouse CXCR2 | - | 0.20 nM (Kd) | |
| rat CXCR2 | - | 0.20 nM (Kd) | |
| Cytotoxicity | Caco-2 | 18.78 µM (IC50) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |
| Mice (BALB/c) | LPS-induced pulmonary neutrophilia | 0.1-10 mg/kg, p.o. | ED50 = 1.2 mg/kg for blocking neutrophilia | |
| Rats (Sprague-Dawley) | LPS-induced pulmonary neutrophilia | 0.1-3 mg/kg, p.o. | ED50 = 1.8 mg/kg for suppressing neutrophilia | |
| Mice (C57BL/6) | Myocardial Infarction | 1 mg/kg, p.o. daily for 4 weeks | Improved cardiac function, reduced neutrophil infiltration and fibrosis |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the isolated neutrophils in assay buffer (e.g., RPMI 1640 with 2% FBS) at a concentration of 2 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
-
Chemoattractant Preparation:
-
Prepare the chemoattractant (e.g., human recombinant CXCL1 or CXCL8) in assay buffer at a pre-determined optimal concentration (e.g., 10-100 ng/mL).
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of a 24-well or 96-well plate.
-
Place Transwell inserts (5 µm pore size) into the wells.
-
In a separate tube, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for an optimized duration (e.g., 60-90 minutes).
-
-
Quantification of Migration:
-
Remove the Transwell inserts and wipe the upper surface of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells in several high-power fields under a microscope or quantify the stained cells by eluting the dye and measuring the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action as an allosteric inhibitor of CXCR1/2.
Caption: Experimental workflow for a neutrophil chemotaxis assay with this compound.
References
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Navarixin (B609427) (SCH 527123), along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCH 527123) and what is its mechanism of action?
This compound (SCH 527123) is a potent, orally bioavailable, and allosteric antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] It binds to these receptors, inhibiting their activation by chemokines like IL-8.[2] This blockage disrupts downstream signaling pathways, including the NF-κB, MAPK, and AKT pathways, which are crucial for cell proliferation, migration, and survival.[3] By inhibiting CXCR1/2 signaling, this compound effectively reduces the recruitment and migration of neutrophils and myeloid-derived suppressor cells (MDSCs) to sites of inflammation and within the tumor microenvironment.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage of this compound is crucial for maintaining its stability and efficacy. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (-80°C) | -80°C | Up to 1 year |
| In Solvent (-20°C) | -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: How should I prepare this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a stock solution can be prepared by dissolving the powder in fresh, anhydrous DMSO. It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound. For in vivo studies, a stock solution in DMSO is typically prepared first and then further diluted with other vehicles.
Q4: What are the known safety hazards associated with this compound?
According to available safety data sheets, this compound may cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of causing genetic defects and of damaging fertility or the unborn child.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, especially in its powdered form, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: A properly fitted respirator may be necessary if handling large quantities or if there is a risk of generating dust.
All handling of the compound should ideally be performed in a chemical fume hood.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Instability.
-
Solution: Ensure that this compound stock solutions have been stored correctly at -80°C or -20°C and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Solution: Verify the calculations for your serial dilutions. It is also advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Effective concentrations in published studies range from nanomolar to micromolar, depending on the cell type and the specific biological process being investigated.
-
-
Possible Cause 3: Cell Line Variability.
-
Solution: Ensure your cell lines are not contaminated and are from a reliable source. Regularly perform cell line authentication. The expression levels of CXCR1 and CXCR2 can vary between different cell lines, which will impact the efficacy of this compound.
-
Problem 2: Precipitation of this compound in cell culture media or in vivo formulations.
-
Possible Cause 1: Low Solubility in Aqueous Solutions.
-
Solution: this compound is poorly soluble in water. For in vitro assays, ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. For in vivo formulations, a common method involves first dissolving this compound in DMSO and then using co-solvents like PEG300 and Tween-80 before adding an aqueous solution like saline. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.
-
-
Possible Cause 2: Formulation Instability.
-
Solution: For in vivo experiments, it is recommended to prepare the dosing solution fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
-
Problem 3: Lack of in vivo efficacy.
-
Possible Cause 1: Inadequate Dosing or Bioavailability.
-
Solution: Review the dosage and administration route based on published literature for your specific animal model. This compound is orally bioavailable. Dosages in mice have ranged from 0.1 to 10 mg/kg administered orally. Ensure the formulation is prepared correctly to maximize solubility and absorption.
-
-
Possible Cause 2: Animal Model Selection.
-
Solution: The expression and role of CXCR1/CXCR2 can differ between species and disease models. Confirm that the selected animal model is appropriate and that the CXCR1/CXCR2 signaling pathway is relevant to the disease being studied.
-
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HCT116 or Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Formulation for Oral Gavage in Mice
This protocol is based on formulations used in published studies.
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: To prepare the final dosing solution, first add the required volume of the this compound DMSO stock solution to the PEG300 and mix until clear. Then, add the Tween-80 and mix again until clear. Finally, add the saline to reach the final volume. The final concentration of DMSO should be 10% or less.
-
Administration: The formulation is administered to mice via oral gavage. It is recommended to prepare this formulation fresh on the day of the experiment.
Signaling Pathways and Workflows
Caption: this compound blocks chemokine binding to CXCR1/2, inhibiting downstream signaling pathways.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key CXCR1/CXCR2 Antagonists in Attenuating Lung Inflammation.
In the landscape of therapeutic development for inflammatory lung diseases, the inhibition of chemokine receptors CXCR1 and CXCR2 has emerged as a promising strategy. These receptors, predominantly found on neutrophils, play a pivotal role in orchestrating the neutrophil-driven inflammation that characterizes conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This guide provides a comparative overview of two prominent CXCR1/CXCR2 antagonists, Navarixin and Reparixin, summarizing their efficacy in preclinical models of lung inflammation based on available experimental data.
Performance in LPS-Induced Lung Inflammation
Both this compound and Reparixin have demonstrated efficacy in reducing neutrophil influx into the lungs in rodent models of lipopolysaccharide (LPS)-induced lung inflammation. While direct head-to-head studies are limited, the available data provides a basis for a comparative assessment.
| Compound | Animal Model | Key Efficacy Metric | Dosage | Route of Administration | Finding |
| This compound | Mouse | ED50 for blocking pulmonary neutrophilia | 1.2 mg/kg | Oral | This compound effectively blocked the recruitment of neutrophils to the lungs following intranasal LPS administration[1][2]. |
| Reparixin | Mouse | Reduction in neutrophil recruitment | 15 µg/g (~15 mg/kg) | Intraperitoneal | Reparixin led to an approximate 50% reduction in neutrophil recruitment into the lung in a model of LPS-induced ALI[3][4]. |
Mechanism of Action: Targeting the CXCR1/CXCR2 Signaling Axis
This compound and Reparixin are both small molecule antagonists that target the CXCR1 and CXCR2 receptors. These G protein-coupled receptors are activated by CXC chemokines containing the ELR motif, most notably Interleukin-8 (IL-8 or CXCL8). The binding of these chemokines to CXCR1/2 on neutrophils triggers a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation, all of which contribute to the inflammatory response and tissue damage in the lungs[5]. By blocking these receptors, this compound and Reparixin inhibit the downstream signaling pathways, thereby mitigating the inflammatory cascade driven by neutrophils.
CXCR1/2 Signaling Pathway and Inhibition.
Experimental Protocols
The evaluation of this compound and Reparixin in lung inflammation models typically involves the following key steps:
Induction of Lung Inflammation
A common and well-established method for inducing acute lung injury in mice is through the administration of bacterial lipopolysaccharide (LPS).
-
Procedure: Mice are anesthetized, and a specific dose of LPS (e.g., 10 µ g/mouse ) dissolved in sterile saline is administered intranasally or via intratracheal instillation. This triggers a robust inflammatory response characterized by a significant influx of neutrophils into the airways.
-
Timeline: The peak of neutrophil infiltration in bronchoalveolar lavage (BAL) fluid is typically observed between 4 to 48 hours post-LPS challenge.
Drug Administration
-
This compound: In the cited mouse studies, this compound was administered orally. The dosage and timing of administration relative to the LPS challenge are critical parameters.
-
Reparixin: Reparixin has been administered intraperitoneally in mouse models of lung inflammation. Similar to this compound, the dosing regimen is a key experimental variable.
Assessment of Efficacy
The primary endpoint for assessing the efficacy of these compounds is the quantification of neutrophil infiltration into the lungs.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS challenge, mice are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of saline into the lungs.
-
Cell Counting: The total number of cells in the BAL fluid is determined, and differential cell counts are performed to specifically quantify the number of neutrophils.
-
Other Inflammatory Markers: The BAL fluid can also be analyzed for protein concentration (as an indicator of vascular permeability) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Generalized Experimental Workflow.
Conclusion
References
- 1. A novel, orally active CXCR1/2 receptor antagonist, Sch527123, inhibits neutrophil recruitment, mucus production, and goblet cell hyperplasia in animal models of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comprehensive Guide for Researchers and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited effective therapeutic options. The tumor microenvironment (TME) of pancreatic cancer is notoriously immunosuppressive, posing a significant barrier to treatment efficacy, including immunotherapy. A key signaling axis implicated in fostering this immunosuppressive milieu is mediated by the chemokine receptors CXCR1 and CXCR2 and their ligands, such as IL-8. This axis plays a crucial role in the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils. Consequently, targeting CXCR1 and CXCR2 has emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two prominent CXCR1/2 dual inhibitors, Navarixin (B609427) and Ladarixin, with a specific focus on their application in pancreatic cancer.
Overview and Mechanism of Action
Both this compound and Ladarixin are small molecule inhibitors that target the chemokine receptors CXCR1 and CXCR2. By blocking these receptors, they aim to disrupt the signaling pathways that contribute to tumor growth, metastasis, and immune evasion.
This compound , an orally available small molecule, acts as an antagonist of both CXCR1 and CXCR2.[1] Its inhibition of CXCR1/2-mediated signaling leads to a reduction in the recruitment and migration of immunosuppressive cells like MDSCs and neutrophils into the TME.[1] This modulation of the TME is intended to enhance the anti-tumor immune response, allowing effector cells such as cytotoxic T-lymphocytes (CTLs) and natural killer (NK) cells to more effectively target and eliminate cancer cells.[1] Preclinical studies have suggested that this compound can inhibit the colony formation of human pancreatic ductal adenocarcinoma cells.[2]
Ladarixin is also a dual inhibitor of CXCR1 and CXCR2, functioning as a non-competitive allosteric inhibitor.[3] This mechanism allows it to effectively block the chemotactic response mediated by these receptors. In the context of pancreatic cancer, Ladarixin has been shown to revert the in vitro tumor-mediated polarization of M2 macrophages, which are known to promote tumor growth, and to inhibit their migration. This alteration of the immune landscape within the TME is a key aspect of its anti-tumor activity.
Preclinical Efficacy in Pancreatic Cancer
While direct head-to-head preclinical studies are limited, individual investigations provide insights into the potential of each compound in pancreatic cancer models.
This compound has demonstrated the ability to inhibit the malignant features of human pancreatic cancer cells in preclinical settings. Its primary mechanism revolves around disrupting the immunosuppressive TME, thereby potentially unleashing an endogenous anti-tumor immune response or augmenting the effects of immunotherapies.
Ladarixin has been more extensively studied in preclinical models of pancreatic cancer. As a single agent, it has been shown to reduce tumor burden in cancer-derived graft (CDG) models with high immunogenic potential. Furthermore, in models resistant to immune checkpoint inhibitors (ICI), Ladarixin increased the efficacy of anti-PD-1 therapy. In a human immune-reconstituted (HIR) mouse model bearing a human PDAC subtype, Ladarixin demonstrated significant efficacy and enhanced the anti-tumor effect of anti-PD-1 treatment.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Ladarixin.
Table 1: In Vitro Efficacy
| Parameter | This compound | Ladarixin |
| Target | CXCR1 / CXCR2 | CXCR1 / CXCR2 |
| Mechanism of Action | Allosteric Antagonist | Non-competitive Allosteric Inhibitor |
| IC50 CXCR1 | 36 nM | 0.9 nM (chemotaxis inhibition) |
| IC50 CXCR2 | 2.6 nM | 0.8 nM (chemotaxis inhibition) |
| Effect on Pancreatic Cancer Cells | Inhibited colony formation | Limited direct anti-tumor efficacy with a high IC50 (approx. 40 µM) in one cell line |
| Effect on Immune Cells | Reduces recruitment of MDSCs and neutrophils | Reverts M2 macrophage polarization and migration |
Table 2: In Vivo Efficacy in Pancreatic Cancer Models
| Parameter | This compound | Ladarixin |
| Model | Not specified in detail in available abstracts | Syngeneic mouse models (CDG) and humanized mouse models (HIR-PDX) |
| Effect on Tumor Growth (as single agent) | Data not readily available | Reduced tumor burden in high-immunogenic models |
| Effect on Survival (as single agent) | Data not readily available | Slightly increased median survival in HIR-PDX model (49.5 vs 74.5 days; P = 0.044) |
| Combination Therapy | Studied with Pembrolizumab (B1139204) in other solid tumors | Combination with anti-PD-1 significantly increased tumor volume shrinkage and median survival (49.5 vs 150 days, P = 0.0108) in HIR-PDX model |
Clinical Trial Landscape
The clinical development of this compound and Ladarixin has taken different paths, particularly concerning pancreatic cancer.
A Phase 2 clinical trial (NCT03473925) evaluated This compound in combination with pembrolizumab in adults with selected advanced or metastatic solid tumors, including castration-resistant prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), and PD-(L)1–refractory non–small-cell lung cancer (NSCLC). This study was terminated early for lack of efficacy, with median progression-free survival between 1.8 and 2.4 months. While pancreatic cancer was not a primary cohort, the results from this trial in other solid tumors have tempered enthusiasm for this combination.
Ladarixin is being investigated in clinical trials for type 1 diabetes and advanced non-small cell lung cancer. In pancreatic cancer, a study presented at the 2022 ASCO Annual Meeting highlighted its potential in combination with anti-PD-1 therapy. The preclinical data showing a significant survival benefit in mouse models provides a strong rationale for its clinical investigation in PDAC.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for evaluating CXCR1/2 inhibitors in pancreatic cancer models.
In Vitro Macrophage Polarization and Migration Assay (Ladarixin)
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) are cultured. Pancreatic cancer cell lines with varying immunogenic potentials are also maintained in appropriate media.
-
Conditioned Media Preparation: Conditioned media (CM) is collected from pancreatic cancer cell cultures.
-
Macrophage Polarization: BMDMs are treated with CM from different pancreatic cancer cell lines in the presence or absence of Ladarixin. The polarization status of macrophages (M1 vs. M2) is assessed by analyzing the expression of specific markers using flow cytometry or qPCR.
-
Migration Assay: The effect of Ladarixin on macrophage migration towards pancreatic cancer cells or their CM is evaluated using a transwell migration assay. BMDMs are placed in the upper chamber, and the chemoattractant (pancreatic cancer cells or CM) is placed in the lower chamber, with or without Ladarixin. The number of migrated cells is quantified after a defined incubation period.
In Vivo Tumor Growth and Survival Studies (Ladarixin)
-
Animal Models: Syngeneic mouse models are established by orthotopically implanting mouse pancreatic cancer-derived cells into immunocompetent mice. Humanized mouse models (e.g., human immune-reconstituted mice) are used for patient-derived xenograft (PDX) studies.
-
Treatment Groups: Tumor-bearing mice are randomized into different treatment groups: vehicle control, Ladarixin alone, anti-PD-1 antibody alone, and the combination of Ladarixin and anti-PD-1.
-
Drug Administration: Ladarixin is typically administered daily via intraperitoneal injection. The anti-PD-1 antibody is administered according to a specified schedule (e.g., twice a week for two weeks).
-
Efficacy Evaluation: Tumor growth is monitored regularly using imaging techniques. At the end of the study, tumors are excised and weighed. Survival is monitored and analyzed using Kaplan-Meier curves.
-
Immunohistochemistry: Tumor tissues are collected and analyzed by immunohistochemistry to assess the infiltration of various immune cell populations (e.g., CD8+ T cells, macrophages) within the TME.
Visualizing the Molecular Pathway and Experimental Workflow
CXCR1/2 Signaling Pathway in Pancreatic Cancer
Caption: CXCR1/2 signaling in pancreatic cancer.
Experimental Workflow for Evaluating CXCR1/2 Inhibitors
Caption: In vitro and in vivo evaluation workflow.
Conclusion
This compound and Ladarixin both hold promise as therapeutic agents for pancreatic cancer through their shared mechanism of CXCR1/2 inhibition. The available preclinical data for Ladarixin in pancreatic cancer models appears more extensive and demonstrates significant efficacy, particularly in combination with immunotherapy. The clinical development of this compound has faced setbacks in other solid tumors, which may influence its future trajectory in pancreatic cancer. For researchers and drug development professionals, the compelling preclinical evidence for Ladarixin warrants further investigation in clinical trials for pancreatic cancer. Future head-to-head studies would be invaluable in definitively determining the superior agent for this challenging disease. The distinct allosteric binding modes and resulting pharmacological profiles of these two inhibitors may also present opportunities for tailored therapeutic strategies based on specific patient and tumor characteristics.
References
- 1. Facebook [cancer.gov]
- 2. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Navarixin (also known as SCH 527123) is a potent, orally bioavailable allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1] This guide provides a comprehensive comparison of this compound's cross-reactivity with other chemokine receptors, supported by experimental data and detailed methodologies. Understanding the selectivity profile of this compound is crucial for its therapeutic development and for interpreting experimental outcomes.
Executive Summary
This compound exhibits high affinity and potent antagonism for its primary targets, CXCR1 and CXCR2. Emerging evidence suggests potential off-target activity at the CCR7 receptor, albeit at significantly lower potency. This guide summarizes the available quantitative data on this compound's binding and functional activity across a panel of chemokine receptors, details the experimental protocols used to generate this data, and provides visual representations of key signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Cross-Reactivity
The following table summarizes the binding affinities (Kd) and functional inhibitory concentrations (IC50) of this compound for various chemokine receptors. The data is compiled from multiple studies to provide a comparative overview of its selectivity.
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| CXCR1 | Human | Radioligand Binding ([125I]CXCL8 Displacement) | IC50 | 36 | [1] |
| Cynomolgus | Radioligand Binding | Kd | 41 | [1] | |
| CXCR2 | Human | Radioligand Binding ([125I]CXCL8 Displacement) | IC50 | 2.6 | [1] |
| Mouse | Radioligand Binding | Kd | 0.20 | [1] | |
| Rat | Radioligand Binding | Kd | 0.20 | ||
| Cynomolgus | Radioligand Binding | Kd | 0.08 | ||
| CCR7 | Human | Calcium Mobilization | IC50 | 4680 | |
| CXCR4 | Not Specified | Calcium Mobilization | Activity | No or limited effect | |
| CCR5 | Not Specified | Calcium Mobilization | Activity | No or limited effect |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: CXCR1/2 signaling and this compound's mechanism.
Caption: Workflow for assessing cross-reactivity.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing data on binding affinity (Ki or IC50).
-
Cell Lines and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human chemokine receptor of interest are cultured under standard conditions.
-
Cell membranes are prepared by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Membranes are pelleted by centrifugation, washed, and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, add:
-
50 µL of cell membrane preparation (typically 5-20 µg of protein).
-
50 µL of various concentrations of this compound or vehicle control (e.g., DMSO).
-
50 µL of a constant concentration of the appropriate radiolabeled chemokine ligand (e.g., [125I]CXCL8 for CXCR1/2). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
Scintillation fluid is added to the dried filters, and radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium influx induced by chemokine receptor activation.
-
Cell Preparation:
-
Cells endogenously expressing or stably transfected with the chemokine receptor of interest are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Excess dye is washed off, and cells are incubated in assay buffer.
-
-
Assay Procedure:
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Cells are pre-incubated with various concentrations of this compound or vehicle for a specified period.
-
The plate is then placed in the reader, and the appropriate chemokine agonist is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist stimulation is quantified.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Isolation:
-
Primary cells, such as human neutrophils, are isolated from fresh whole blood using density gradient centrifugation.
-
Alternatively, cell lines expressing the chemokine receptor of interest can be used.
-
Cells are resuspended in a suitable assay medium.
-
-
Assay Setup (Boyden Chamber/Transwell Assay):
-
The assay is performed using a 24- or 96-well plate with Transwell inserts (typically with a 3-5 µm pore size).
-
The lower chamber is filled with assay medium containing the chemoattractant (e.g., CXCL1 or CXCL8).
-
The cells, pre-incubated with various concentrations of this compound or vehicle, are added to the upper chamber of the Transwell insert.
-
The plate is incubated for 1-3 hours at 37°C in a CO2 incubator to allow cell migration.
-
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the insert are removed.
-
The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with DAPI or crystal violet).
-
The number of migrated cells is quantified by microscopy and image analysis or by measuring the fluorescence of a DNA-binding dye.
-
-
Data Analysis:
-
The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control.
-
IC50 values are determined from the concentration-response curves.
-
Conclusion
This compound is a highly potent and selective antagonist of CXCR1 and CXCR2. The available data indicates minimal cross-reactivity with other chemokine receptors such as CXCR4 and CCR5. However, recent findings suggest a potential for interaction with CCR7 at micromolar concentrations, a point of consideration for future studies and therapeutic applications. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other chemokine receptor modulators.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Navarixin's in vitro effects on Myeloid-Derived Suppressor Cell (MDSC) function against other experimental compounds. We present supporting data from key experiments, detailed protocols for replicating these assays, and visual diagrams of the underlying biological pathways and experimental workflows.
This compound: Targeting MDSC Recruitment
This compound is an orally available small molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1] Its primary mechanism of action in the context of MDSC biology is the inhibition of their migration and recruitment into the tumor microenvironment. By blocking CXCR1/2 signaling, this compound disrupts the chemotactic cues that draw MDSCs to the tumor site. While this is a critical mechanism for reducing MDSC-mediated immunosuppression, there is limited published in vitro data directly validating the effect of this compound on the suppressive functions of pre-existing MDSCs.
Comparative Analysis of In Vitro Effects on MDSC Suppressive Function
To provide a comprehensive overview, this guide compares this compound with two alternative compounds, Sunitinib and Rapamycin, for which in vitro data on direct MDSC suppressive function is available.
| Compound | Primary Mechanism of Action on MDSCs | Effect on T-cell Proliferation in MDSC Co-culture | Effect on Arginase Activity | Effect on Nitric Oxide (NO) Production | Effect on Reactive Oxygen Species (ROS) Production |
| This compound | Inhibition of CXCR1/2-mediated migration and recruitment.[1] | Data not available in published literature. | Data not available in published literature. | Data not available in published literature. | Data not available in published literature. |
| Sunitinib | Tyrosine kinase inhibitor targeting multiple receptors including VEGFR and c-KIT. | Partially blocks MDSC-mediated T-cell suppression in vitro, possibly due to effects on MDSC viability at higher concentrations. | Reduces MDSC viability, indirectly affecting suppressive functions. | Data not available in published literature. | Data not available in published literature. |
| Rapamycin | mTOR inhibitor. | Reduces the immunosuppressive ability of M-MDSCs on T-cell proliferation. | Downregulates the expression of Arginase-1. | Downregulates the expression of iNOS. | Data not available in published literature. |
Experimental Protocols
Detailed methodologies for key in vitro assays to validate the effect of compounds on MDSC suppressive function are provided below.
MDSC-T-cell Co-culture for T-cell Proliferation Assay
This assay evaluates the ability of a compound to reverse the suppression of T-cell proliferation by MDSCs.
a. Isolation of MDSCs and T-cells:
-
MDSCs can be isolated from the bone marrow or spleen of tumor-bearing mice or from peripheral blood of cancer patients using magnetic-activated cell sorting (MACS) with antibodies against Gr-1 and/or CD11b for murine MDSCs, or CD33 for human MDSCs.
-
T-cells are isolated from the spleen of healthy mice or peripheral blood of healthy human donors using nylon wool columns or MACS for CD3+ T-cells.
b. T-cell Labeling:
-
T-cells are labeled with a fluorescent proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
c. Co-culture:
-
Labeled T-cells are co-cultured with isolated MDSCs at various ratios (e.g., 1:1, 1:2, 1:4 of MDSC:T-cell).
-
The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.
-
The test compound (e.g., this compound) is added to the culture at various concentrations. A vehicle control is also included.
d. Analysis:
-
After 72-96 hours of incubation, cells are harvested and stained with antibodies against T-cell markers (e.g., CD4, CD8).
-
T-cell proliferation is assessed by flow cytometry, measuring the dilution of the CFSE dye in the T-cell population. A decrease in CFSE intensity indicates cell division.
Arginase Activity Assay
This assay measures the activity of arginase, an enzyme produced by MDSCs that depletes L-arginine, an amino acid essential for T-cell function.
a. MDSC Culture and Lysis:
-
Isolated MDSCs are cultured with or without the test compound for a specified period.
-
Cells are then washed and lysed to release intracellular arginase.
b. Arginase Reaction:
-
The cell lysate is incubated with an excess of L-arginine.
-
The reaction is stopped, and the amount of urea (B33335) produced is quantified using a colorimetric assay.
c. Analysis:
-
The absorbance is measured using a spectrophotometer, and the arginase activity is calculated based on a standard curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide (NO), a suppressive molecule produced by MDSCs via the enzyme inducible nitric oxide synthase (iNOS).
a. MDSC Culture:
-
Isolated MDSCs are cultured in the presence or absence of the test compound.
-
The cells can be stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production.
b. Sample Collection:
-
After 24-48 hours, the culture supernatant is collected.
c. Griess Reaction:
-
The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
d. Analysis:
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of reactive oxygen species (ROS), which can suppress T-cell function.
a. MDSC Culture:
-
Isolated MDSCs are cultured with or without the test compound.
b. ROS Detection:
-
A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), is added to the cell culture. DCFDA is non-fluorescent until it is oxidized by ROS within the cells.
-
Cells can be stimulated with an agent like phorbol (B1677699) 12-myristate 13-acetate (PMA) to induce ROS production.
c. Analysis:
-
The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates higher ROS production.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MDSC migration to the tumor microenvironment.
Caption: Workflow for assessing MDSC-mediated T-cell suppression.
References
A Comparative Guide to the Pharmacokinetic Profiles of CXCR1/2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three prominent CXCR1/2 antagonists: Navarixin, Reparixin, and Ladarixin. The information herein is intended to assist researchers in selecting the most appropriate compound for their preclinical and clinical studies by offering a side-by-side analysis of their absorption, distribution, metabolism, and excretion (ADME) properties.
Introduction to CXCR1/2 Antagonism
Chemokine receptors CXCR1 and CXCR2, and their primary ligand interleukin-8 (IL-8 or CXCL8), play a pivotal role in the recruitment and activation of neutrophils and other immune cells. This signaling axis is implicated in a wide range of inflammatory diseases and various cancers. Consequently, the development of small molecule antagonists targeting these receptors has become an area of intense research. Understanding the pharmacokinetic profiles of these antagonists is critical for optimizing dosing strategies, predicting efficacy, and ensuring safety in therapeutic applications.
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for this compound, Reparixin, and Ladarixin. It is important to note that direct comparative studies are limited, and the data presented are compiled from various preclinical and clinical investigations.
| Pharmacokinetic Parameter | This compound (SCH-527123) | Reparixin | Ladarixin |
| Half-life (t½) | Data not available | Rat: ~0.5 hours[1] Dog: ~10 hours[1] Human: ~2 hours[2] | Orally bioavailable with a long half-life. A 400 mg twice-daily oral dose in humans achieves an average steady-state plasma concentration of the unbound fraction of about 100 to 150 ng/mL.[1][3] |
| Oral Bioavailability | Orally active in animal models. Specific percentage not available. | Data not available | Orally bioavailable. Specific percentage not available. |
| Clearance (CL) | Data not available | Human: 5.4 L/hr (oral clearance) | Data not available |
| Volume of Distribution (Vd) | Data not available | Rat & Dog: ~0.15 L/kg (Vss) Human: 15 L (apparent volume of distribution) | Data not available |
| Route of Administration | Oral | Oral, Intravenous, Subcutaneous | Oral |
| Species Studied | Mouse, Rat, Cynomolgus Monkey, Human | Rat, Dog, Human | Mouse, Human |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methodologies used to generate the data in this guide, the following diagrams illustrate the CXCR1/2 signaling pathway and a typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Ladarixin, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of clearance, volume of distribution and half-life by allometric scaling and by use of plasma concentrations predicted from pharmacokinetic constants: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial results for different dosing regimens of Navarixin (B609427), a potent and orally bioavailable antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). By inhibiting these receptors, this compound modulates inflammatory responses and the tumor microenvironment, making it a subject of investigation for various therapeutic areas, including oncology and chronic obstructive pulmonary disease (COPD).[1] This document summarizes key quantitative data, details experimental methodologies from pivotal trials, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a phase 2 clinical trial (NCT03473925) comparing two different doses of this compound in combination with pembrolizumab (B1139204) for the treatment of selected advanced solid tumors.[2][3][4]
Table 1: Objective Response Rate (ORR) in Advanced Solid Tumors
| Tumor Type | This compound 30 mg + Pembrolizumab | This compound 100 mg + Pembrolizumab |
| Castration-Resistant Prostate Cancer (CRPC) | 5.0% | 5.0% |
| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 2.5% | 0% |
| Non–Small-Cell Lung Cancer (NSCLC) | 0% | 0% |
| Overall | 2/48 (4.2%) | 1/48 (2.1%) |
Data from a phase 2, randomized trial in patients with previously treated advanced or metastatic disease.[3]
Table 2: Key Safety and Tolerability Data
| Adverse Event | This compound 30 mg + Pembrolizumab (n=48) | This compound 100 mg + Pembrolizumab (n=48) |
| Dose-Limiting Toxicities (DLTs) | 2 (4%) | 3 (6%) |
| Grade 4 Neutropenia (as a DLT) | 1 | 1 |
| Grade 3 Transaminase Elevation (as a DLT) | 1 | 1 |
| Grade 3 Hepatitis (as a DLT) | 0 | 1 |
| Grade 3 Pneumonitis (as a DLT) | 0 | 1 |
| Any Treatment-Related Adverse Events | 32 (67%) | 38 (79%) |
| Treatment Discontinuation due to Adverse Events | 3 (6%) | 4 (8%) |
| Maximal Reduction in Absolute Neutrophil Count (Cycle 1) | 44.5% - 48.2% | 44.5% - 48.2% |
| Maximal Reduction in Absolute Neutrophil Count (Cycle 2) | 37.5% - 44.2% | 37.5% - 44.2% |
Data from a phase 2, randomized trial.
Experimental Protocols
Phase 2 Study in Advanced Solid Tumors (NCT03473925)
This was an open-label, parallel-group, multicenter study.
-
Patient Population: Adults with previously treated advanced or metastatic castration-resistant prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), or non–small-cell lung cancer (NSCLC) with a PD-L1 tumor proportion score ≥50%. All patients were required to have measurable disease by RECIST v1.1 criteria.
-
Treatment Regimen: Patients were randomized 1:1 to receive either this compound 30 mg or 100 mg orally once daily, in combination with pembrolizumab 200 mg administered intravenously every 3 weeks for up to 35 cycles.
-
Efficacy Assessment: The primary endpoint was the investigator-assessed objective response rate (ORR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1). Tumor assessments were conducted at baseline and then every 9 weeks for the first year and every 12 weeks thereafter.
-
Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse events, laboratory tests (including hematology and blood chemistry), and vital signs. Dose-limiting toxicities were evaluated during the first cycle of treatment.
-
Pharmacodynamic Assessment (Absolute Neutrophil Count): Blood samples for the assessment of Absolute Neutrophil Count (ANC) were collected at several time points to evaluate the pharmacodynamic effect of this compound. Collections occurred predose on day 1 of every cycle, and between 6 and 12 hours after dosing on days 1, 3, and 8 of cycle 1, and on day 1 of cycle 2. ANC was calculated by multiplying the total white blood cell (WBC) count by the percentage of neutrophils.
Dose-Range Finding Study in COPD (NCT01006616)
This was a 2-year, adaptive-design study.
-
Patient Population: Patients aged >40 to <=75 years with a diagnosis of moderate to severe COPD for at least 2 years.
-
Treatment Regimen: The study included a 26-week dose range-finding phase with three active this compound arms and one placebo arm.
-
Efficacy Assessment: The primary hypothesis was that this compound would be superior to placebo in improving airflow, as measured by pre-bronchodilator FEV1. Other assessments included the 6-minute walk test and induced sputum analysis for inflammatory markers like IL-8, MPO, and neutrophil elastase.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential guidance for the safe and compliant disposal of Navarixin, ensuring the protection of personnel and the environment.
This compound, a potent CXCR1/2 antagonist, requires careful handling and disposal due to its hazardous properties. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively. Adherence to these procedures is critical to minimize risks and ensure compliance with regulatory standards.
This compound Hazard Profile
This compound is classified as a hazardous substance with multiple health risks. The following table summarizes its key hazards as identified in the Safety Data Sheet (SDS).
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Serious Eye Damage | Can cause serious and potentially irreversible eye damage. | H318 |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H361 |
| Specific Target Organ Toxicity (Single Exposure) | Causes damage to organs. | H370 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. | H413 |
Safe Handling and Personal Protective Equipment (PPE)
Prior to handling this compound, it is imperative to work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Appropriate personal protective equipment must be worn at all times.
Mandatory PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a respirator may be necessary.[1]
This compound Disposal Protocol
Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (gloves, lab coats), weigh boats, and absorbent materials from spills, should be collected in a designated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used. Do not mix with incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used to prevent spills from reaching the environment.
-
Do not accumulate large quantities of waste. Follow institutional guidelines for waste removal timelines.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with accurate information about the waste contents.
-
Emergency Procedures
Spills: In the event of a this compound spill, evacuate the immediate area and prevent others from entering. If you are trained and it is safe to do so, clean up the spill using an appropriate spill kit. All materials used for cleanup must be disposed of as hazardous waste. For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS department immediately.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
In all cases of exposure, seek medical attention and provide the Safety Data Sheet for this compound to the medical personnel.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment from the potential hazards of this compound. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for this compound before handling or disposing of this chemical.
References
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Navarixin. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational handling, and disposal methods to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of specific PPE. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the potential to cause skin and eye irritation, respiratory and skin sensitization, and is suspected of causing genetic defects and reproductive toxicity[1].
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Appropriate safety glasses or chemical safety goggles. | To prevent eye contact which can cause serious eye damage[1]. |
| Hand Protection | Chemical-resistant gloves (minimum standard BS EN 374:2003). Gloves should be inspected before use. | To prevent skin contact, which can cause skin irritation and may lead to an allergic skin reaction[1]. |
| Body Protection | Appropriate protective clothing, such as a lab coat. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator may be necessary if a risk assessment indicates it. Use in a chemical fume hood. | To prevent inhalation, which may cause allergy or asthma symptoms, breathing difficulties, and respiratory irritation[1]. All work should be performed in a fume hood. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the key procedural steps from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood with an independent air supply[1].
-
Ensure the laboratory is equipped with a safety shower and an eye wash station.
-
Before handling, put on all required PPE as detailed in Table 1.
-
-
Handling:
-
Avoid the formation of dust and aerosols.
-
When weighing the compound, do so within the fume hood to prevent inhalation of any airborne particles.
-
Avoid contact with eyes, skin, and clothing.
-
Keep the compound away from sources of ignition.
-
-
First Aid Measures:
-
In case of inhalation: Move the individual to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing ceases, administer artificial respiration and seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Consult a doctor.
-
In case of eye contact: Flush the eyes with plenty of water for at least 15 minutes and seek immediate medical attention.
-
If swallowed: Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person and consult a doctor.
-
This compound's Mechanism of Action: Antagonism of CXCR1/CXCR2 Signaling
This compound is a potent and allosteric antagonist of the CXCR1 and CXCR2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding to their chemokine ligands (like CXCL8), activate downstream signaling pathways involved in leukocyte recruitment and activation during inflammation. By blocking these receptors, this compound inhibits these inflammatory responses.
Disposal Plan for this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and exposure to others.
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all federal, state, and local regulations for hazardous waste disposal. | To prevent environmental contamination, as this compound may cause long-lasting harmful effects to aquatic life. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, puncture-resistant, and clearly labeled hazardous waste container. | To prevent accidental exposure to personnel who handle laboratory waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid skin contact and place in a designated, sealed hazardous waste bag. | To prevent cross-contamination and exposure to cleaning or laundry staff. |
| Spills | Cover the spillage with a suitable absorbent material. Sweep up the material and place it in an appropriate, sealed container for disposal as hazardous waste. Do not let the product enter drains. | To contain the hazardous material and prevent its spread into the environment or drainage systems. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound").
-
Waste should be collected by a licensed hazardous waste disposal company.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Maintain a log of all disposed this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
